molecular formula C12H17NO2 B1605999 N,N-diethyl-2-methoxybenzamide CAS No. 51674-10-3

N,N-diethyl-2-methoxybenzamide

Cat. No.: B1605999
CAS No.: 51674-10-3
M. Wt: 207.27 g/mol
InChI Key: ZFIIUAIWXACNKN-UHFFFAOYSA-N
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Description

N,N-diethyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIIUAIWXACNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323988
Record name N,N-diethyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51674-10-3
Record name 51674-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-diethyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N,N-Diethyl-2-Methoxybenzamide (CAS 51674-10-3)

[1][2]

Document Control:

  • Type: Technical Guide / Chemical Monograph[1]

  • Author Role: Senior Application Scientist

  • Target Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers

Executive Technical Summary

N,N-Diethyl-2-methoxybenzamide (CAS 51674-10-3) is a disubstituted benzamide derivative serving two distinct high-value functions in applied chemistry: as a potent Directed Ortho Metalation (DoM) substrate in organic synthesis and as a controlled-release insect repellent in agrochemical formulations.[1]

For the synthetic chemist, this compound represents a "privileged structure."[1] The N,N-diethylamide moiety acts as a powerful Directed Metalation Group (DMG), enabling regioselective lithiation at the C-6 position. This reactivity is critical for synthesizing polysubstituted aromatics, including phthalides and isocoumarins, which are scaffolds for various natural products (e.g., Thunberginol F).

For the formulation scientist, the compound exhibits significant repellency profiles.[1] Recent advancements focus on sol-gel microencapsulation to modulate its volatility, extending its efficacy duration in textile applications.[1]

Physicochemical & Structural Profile[1][2][3][4][5]

The structural integrity of this compound relies on the steric bulk of the diethyl groups, which forces the amide bond out of planarity with the aromatic ring, influencing both its solubility and its reactivity toward organolithiums.

PropertyValue / DescriptionNote
CAS Registry Number 51674-10-3
IUPAC Name This compoundAlso known as o-Anisic acid diethylamide
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Viscous Liquid / OilOften appears pale yellow to light brown
Boiling Point ~344 °C (760 mmHg)130 °C at 0.5 Torr (distillation)
Density ~1.05 g/cm³Estimated
Solubility Soluble in THF, CH₂Cl₂, EtOAc, TolueneLipophilic (LogP ~2.[1][2][3][4][5][6]0)
Key Functional Groups Diethylamide (DMG), Methoxy etherAmide is Lewis basic; Ether is electron-donating

Synthetic Manufacturing Protocols

Primary Synthesis: Acyl Chloride Amidation

The most robust route for generating CAS 51674-10-3 involves the nucleophilic attack of diethylamine on 2-methoxybenzoyl chloride.[1] This method avoids the forcing conditions required for direct ester amidation.[1]

Protocol:

  • Reagents: 2-Methoxybenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.2 eq), Diethylamine (2.5 eq), DCM (Solvent).[1]

  • Activation: Reflux 2-methoxybenzoic acid with SOCl₂ (cat. DMF) for 2 hours. Evaporate excess SOCl₂ to isolate the acid chloride.[1]

  • Amidation: Dissolve acid chloride in dry DCM. Cool to 0°C. Add diethylamine dropwise (exothermic).

  • Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃. Dry over MgSO₄.[1]

  • Purification: Vacuum distillation (bp 130°C @ 0.5 Torr) or Flash Chromatography (Hexane/EtOAc).

Visualized Reaction Pathway

The following diagram illustrates the synthesis and the subsequent electronic activation that makes this molecule a DoM substrate.

SynthesisPathwaySubstrate2-Methoxybenzoic AcidActivationAcid Chloride Formation(SOCl2, Reflux)Substrate->ActivationIntermediate2-Methoxybenzoyl ChlorideActivation->IntermediateAmidationNucleophilic Acyl Substitution(HNEt2, 0°C)Intermediate->AmidationProductThis compound(CAS 51674-10-3)Amidation->Product

Figure 1: Synthetic pathway from precursor acid to the target diethylamide.[1]

Advanced Chemical Application: Directed Ortho Metalation (DoM)[2][8]

The primary research utility of CAS 51674-10-3 is its role as a substrate in Directed Ortho Metalation .[1] The diethylamide group coordinates with strong bases (e.g., s-BuLi), directing deprotonation to the ortho-position (C-6).[1]

Mechanism of Action[2][7]
  • Coordination: The lithium atom of the organolithium reagent coordinates with the amide oxygen.[1]

  • Deprotonation: The complex places the basic alkyl group in proximity to the C-6 proton (the position ortho to the amide but meta to the methoxy group).[1]

  • Electrophile Trapping: The resulting aryl-lithium species reacts with electrophiles (e.g., DMF, I₂, CO₂) to form 2,6-disubstituted benzamides.[1]

Case Study: Synthesis of 7-Methoxyphthalide

This transformation is a classic example of DoM utility, converting the open-chain amide into a bicyclic lactone.[1]

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask; maintain Argon atmosphere.

  • Solvation: Dissolve this compound (1 eq) in anhydrous THF. Cool to -78°C .[1]

  • Lithiation: Add s-BuLi (1.1 eq) dropwise.[1] The solution typically turns bright yellow (lithio-species formation).[1] Stir for 1 hour at -78°C.

  • Formylation: Add dry DMF (1.2 eq) rapidly.

  • Cyclization: Allow to warm to RT. Quench with 6M HCl.[1][5] The acid hydrolysis converts the intermediate amino-alkoxide into the hydroxy-aldehyde, which spontaneously cyclizes to the phthalide (lactone).[1]

DoM_MechanismStartThis compoundComplexLi-Coordination Complex(CIPE Effect)Start->Complex+ s-BuLi, -78°CLithiationLithiated Species(Li at C-6 Position)Complex->Lithiation- BuHElectrophileElectrophile Addition(e.g., DMF)Lithiation->Electrophile+ DMFCyclizationAcid Hydrolysis & Cyclization(Formation of 7-Methoxyphthalide)Electrophile->Cyclization+ HCl / H2O

Figure 2: The Directed Ortho Metalation (DoM) workflow for ring closure.[1]

Biological Interface: Insect Repellency & Formulation[10][11][12]

While structurally related to DEET (N,N-diethyl-m-toluamide), CAS 51674-10-3 possesses distinct volatility and binding properties.[1]

Sol-Gel Microencapsulation

Research indicates that raw application of the amide on textiles results in rapid evaporation.[1] To counter this, silica sol-gel encapsulation is employed.[1]

  • Matrix: SiO₂ derived from TEOS (Tetraethyl orthosilicate) or TMOS.[1]

  • Additives: Polymethylmethacrylate (PMMA) or Polyvinyl alcohol (PVA).[1][7][8][9]

  • Outcome: The inclusion of PVA significantly retards the release rate, extending protection time against vectors (e.g., mosquitoes) compared to free coating.[1]

Analytical Characterization

To validate the identity of synthesized or purchased CAS 51674-10-3, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)[2][3][5][7][9]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Multiplets at δ 7.2–7.4 ppm (aromatic protons).[1]

    • Methoxy Group: Singlet at δ 3.8 ppm (3H).[1]

    • Diethyl Amide: Two distinct quartets at δ 3.1–3.6 ppm (due to restricted rotation around the C-N amide bond) and two triplets at δ 1.0–1.2 ppm.[1]

  • ¹³C NMR:

    • Carbonyl: ~168 ppm.[1]

    • Aromatic C-O: ~155 ppm.[1]

    • Amide Carbons: Distinct signals for syn and anti ethyl groups due to rotamers.[1]

Mass Spectrometry[2]
  • GC-MS (EI): Molecular ion [M]+ at m/z 207.[1]

  • Fragmentation: Loss of diethylamine fragment often yields a base peak characteristic of the benzoyl cation.[1]

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) if used for lithiation to prevent moisture uptake, which destroys organolithium reagents.[1]

References

  • PubChem. (2025).[1][2] this compound | C12H17NO2.[1] National Library of Medicine.[1] [Link][1]

  • So, L. L., et al. (2009).[1] Evaluation of Silica Sol-Gel Microcapsule for the Controlled Release of Insect Repellent, this compound, on Cotton. Philippine Journal of Science, 138(1), 13-21.[1][3] [Link]

  • Snieckus, V., et al. (2004).[1] Directed ortho metalation.[1][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] (Foundational methodology reference).

  • Organic Syntheses. (2011). Synthesis of 7-Methoxyphthalide via Directed Ortho Metalation. Org. Synth. 2011, 88, 224-237. [Link]

Structural Dynamics and Synthetic Versatility of 2-Methoxy-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Physicochemical and Synthetic Scaffold Analysis

Executive Summary

2-Methoxy-N,N-diethylbenzamide (also referred to as N,N-diethyl-o-anisamide) represents a critical structural scaffold in medicinal chemistry and physical organic research. While structurally analogous to the ubiquitous insect repellent DEET (N,N-diethyl-m-toluamide), the introduction of the ortho-methoxy group fundamentally alters its physicochemical profile. This guide analyzes the molecule not merely as a derivative, but as a primary case study for steric inhibition of resonance , rotational isomerism in NMR , and Directed Ortho Metalation (DoM) efficiency.

Structural Identity & Physicochemical Profile[1]

The molecule consists of a benzene ring substituted at the C1 position with a diethylamide group and at the C2 position with a methoxy group. This 1,2-substitution pattern creates a "steric clash" that defines the molecule's reactivity and spectral properties.

Table 1: Physicochemical Properties

PropertyValueContext
IUPAC Name 2-Methoxy-N,N-diethylbenzamideCore Scaffold
CAS Registry 2439-55-6Verified Identity
Molecular Formula C₁₂H₁₇NO₂MW: 207.27 g/mol
LogP (Predicted) ~2.1 - 2.4Moderate Lipophilicity (Drug-like)
H-Bond Acceptors 2 (Amide O, Methoxy O)No H-Bond Donors
Key Feature Ortho-Methoxy EffectSteric Twist of Amide Bond
The "Ortho-Effect" and Conformational Dynamics

Unlike its meta-substituted cousin (DEET), 2-methoxy-N,N-diethylbenzamide exhibits restricted rotation around the aryl-carbonyl bond. The bulky diethylamide group cannot lie coplanar with the benzene ring due to the steric bulk of the adjacent methoxy group.

  • Consequence 1 (Electronic): The amide carbonyl is forced out of resonance with the pi-system of the aromatic ring. This isolates the amide electronically, making the carbonyl oxygen more basic (Lewis base character) compared to planar benzamides.

  • Consequence 2 (NMR): The ethyl groups on the nitrogen are often magnetically non-equivalent at room temperature, appearing as distinct multiplets rather than a unified signal, due to the high rotational barrier of the C–N bond ($ \Delta G^\ddagger \approx 15-18 \text{ kcal/mol} $).

Synthetic Protocols

We define two primary workflows: De Novo Synthesis (from Anisic Acid) and Functionalization (via Directed Ortho Metalation).

Protocol A: Acid Chloride Activation (Standard Synthesis)

Target: Gram-scale preparation of 2-methoxy-N,N-diethylbenzamide.

Reagents:

  • 2-Methoxybenzoic acid (o-Anisic acid) [1.0 equiv]

  • Thionyl Chloride (

    
    ) [1.5 equiv]
    
  • Diethylamine (

    
    ) [2.0 equiv]
    
  • Dichloromethane (DCM) [Solvent]

  • Triethylamine (

    
    ) [Scavenger base]
    

Step-by-Step Methodology:

  • Activation: Dissolve o-anisic acid in dry DCM. Add

    
     dropwise at 0°C under 
    
    
    
    atmosphere. Add a catalytic drop of DMF.
  • Reflux: Heat to reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     under reduced pressure to isolate the crude acid chloride (2-methoxybenzoyl chloride). Do not purify.
    
  • Amidation: Re-dissolve the acid chloride in DCM. Cool to 0°C.

  • Addition: Slowly add a mixture of diethylamine and triethylamine. The reaction is exothermic.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane:Ethyl Acetate 3:1).

Protocol B: Directed Ortho Metalation (DoM) Utility

Target: Using the amide as a Directing Group (DMG) for further substitution.

The N,N-diethylamide is a Tier-1 Directing Metalation Group (DMG) . It coordinates strong bases (e.g., sec-BuLi), directing lithiation to the ortho position.

  • Conflict: The molecule already has an ortho substituent (OMe).

  • Outcome: Lithiation occurs at the C6 position (the "other" ortho position), forming a 1,2,3-trisubstituted benzene upon quenching.

SynthesisPathways Start o-Anisic Acid Inter Acid Chloride (Intermediate) Start->Inter SOCl2, Reflux Product 2-Methoxy-N,N- diethylbenzamide Inter->Product Et2NH, Et3N Lithium Lithiated Species (Li at C6) Product->Lithium s-BuLi, TMEDA -78°C (DoM) Final 3-Substituted Derivative Lithium->Final Electrophile (E+)

Figure 1: Synthetic workflow from precursor to DoM functionalization. The amide group directs lithiation to the C6 position, enabling complex scaffold construction.

Spectroscopic Analysis & Validation

Trustworthiness in chemical identity relies on self-validating spectral data.

Nuclear Magnetic Resonance (

-NMR)

The hallmark of this structure is the Rotational Barrier .

  • Aromatic Region (4H): Distinct pattern for 1,2-disubstitution (approx 6.8 - 7.5 ppm).

  • Methoxy Group (3H): Sharp singlet at ~3.8 ppm.

  • Diethylamide (10H):

    • Standard Expectation: Quartet (4H) and Triplet (6H).

    • Actual Observation (Room Temp): Broadened or dual signals for the ethyl groups. The steric clash with the 2-methoxy group slows the rotation of the

      
       bond. You may see two distinct quartets and two distinct triplets, corresponding to the syn and anti ethyl groups relative to the carbonyl oxygen.
      
    • Validation: Variable Temperature (VT) NMR. Heating the sample to >60°C will cause the signals to coalesce into a sharp quartet/triplet pair as rotation becomes fast on the NMR timescale.

Infrared Spectroscopy (IR)
  • C=O Stretch: Typically appears at 1630–1640 cm⁻¹ .

    • Note: This is lower than typical ketones due to amide resonance, but slightly higher than planar benzamides because the steric twist reduces conjugation with the phenyl ring (restoring some double-bond character to the carbonyl).

Biological & Pharmacological Context[2][3]

While the user inquiry focuses on the chemical structure, the biological implications of the 2-methoxy substitution are significant for Structure-Activity Relationship (SAR) studies.

Table 2: SAR Comparison (DEET vs. 2-Methoxy Analog)

FeatureDEET (Standard)2-Methoxy AnalogImplication
Substitution 3-Methyl (meta)2-Methoxy (ortho)Steric environment
Metabolic Stability Moderate (Oxidation of methyl)High (Methoxy is stable)Ortho-blocking protects the amide from hydrolysis.
Lipophilicity LogP ~ 2.18LogP ~ 2.10Similar BBB permeability.
Receptor Binding Odorant Receptors (ORs)Unknown/VariableThe steric twist may prevent binding to planar pockets.
Toxicology & Safety (Theoretical)

Based on the benzamide class:

  • Metabolism: Likely undergoes O-demethylation (CYP450) to the phenol, followed by glucuronidation.

  • Permeability: High skin permeability is expected (similar to DEET), necessitating formulation vehicles that retard transdermal absorption if used topically.

References
  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research.

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.
  • PubChem Database. (2024). Compound Summary: N,N-Diethyl-2-methoxybenzamide (CAS 2439-55-6).

  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education. (Foundational protocol for amide rotation analysis).

Sources

Comparative Technical Analysis: N,N-Diethyl-2-methoxybenzamide vs. DEET

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Structural Analysis Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

This guide provides a rigorous structural and functional comparison between the industry-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and its ortho-substituted analog, N,N-diethyl-2-methoxybenzamide (hereafter referred to as DEMB ).

While DEET remains the gold standard for topical application due to its balanced volatility and lipophilicity, DEMB exhibits a distinct physicochemical profile characterized by significantly lower vapor pressure and altered metabolic stability. These properties position DEMB not as a direct replacement for topical sprays, but as a superior candidate for long-duration textile impregnation and controlled-release systems.

Structural & Electronic Characterization

The core difference between these two benzamides lies in the nature and position of the ring substituent. This structural variation dictates their electronic distribution, steric conformation, and ultimately, their interaction with odorant receptors (ORs).

Molecular Geometry and Sterics
  • DEET (Meta-Substitution): The 3-methyl group is in the meta position relative to the diethylamide moiety. This separation minimizes steric clash between the substituent and the amide group, allowing the amide bond to adopt a relatively planar conformation with the phenyl ring, facilitating resonance.

  • DEMB (Ortho-Substitution): The 2-methoxy group is in the ortho position. This introduces significant steric hindrance (the "ortho effect"), forcing the diethylamide group to rotate out of the plane of the phenyl ring. This deplanarization reduces conjugation but creates a unique 3D hydrophobic pocket that may alter binding affinity to specific insect ORs (e.g., AgOrco or CquiOR136).

Electronic Distribution
  • Inductive/Resonance Effects:

    • Methyl (DEET): Weak electron-donating group (EDG) via hyperconjugation. Minimal impact on the amide carbonyl electron density.

    • Methoxy (DEMB): Strong EDG via resonance (lone pair donation), but this is dampened by the steric twisting. However, the oxygen atom introduces a hydrogen-bond acceptor site lacking in DEET, potentially altering solubility and receptor interaction.

Structural Comparison Diagram (DOT)

ChemicalStructure cluster_DEET DEET (N,N-diethyl-3-methylbenzamide) cluster_DEMB DEMB (this compound) DEET_Core Benzene Ring DEET_Sub 3-Methyl Group (Meta position) Lipophilic, Non-polar DEET_Core->DEET_Sub C3 Substitution DEET_Amide N,N-Diethylamide (Planar resonance) DEET_Core->DEET_Amide C1 Attachment DEMB_Sub 2-Methoxy Group (Ortho position) H-Bond Acceptor DEET_Sub->DEMB_Sub Key Difference: Methyl vs Methoxy DEMB_Core Benzene Ring DEMB_Core->DEMB_Sub C2 Substitution (Steric Clash) DEMB_Amide N,N-Diethylamide (Twisted/Non-planar) DEMB_Core->DEMB_Amide C1 Attachment

Figure 1: Structural logic comparing the meta-alkyl substitution of DEET with the ortho-alkoxy substitution of DEMB.

Physicochemical Profiling

The functional divergence of DEMB is best understood through its physicochemical properties. The most critical parameter is Vapor Pressure , which dictates the route of administration.

Table 1: Comparative Physicochemical Data
PropertyDEET (Standard)DEMB (Analog)Impact on Application
CAS Number 134-62-351674-10-3Identification
Molecular Weight 191.27 g/mol 207.27 g/mol DEMB is heavier, reducing volatility.
LogP (Lipophilicity) ~2.18~1.4 (Computed)DEMB is less lipophilic due to the ether oxygen.
Vapor Pressure (25°C) ~1.7 × 10⁻³ mmHg~6.6 × 10⁻⁵ mmHgCritical: DEMB is ~25x less volatile than DEET.
Boiling Point 288°C>300°C (Est.)Indicates higher thermal stability for DEMB.
Water Solubility ~912 mg/LHigher (Est.)Methoxy group enhances aqueous solubility.

Analysis: The significantly lower vapor pressure of DEMB (Source 1.16) renders it suboptimal for "spatial repellency" (creating a vapor cloud to deter landing) which is a key mechanism of DEET. However, this low volatility makes DEMB an exceptional candidate for textile impregnation (Source 1.13), where retention of the active compound over wash cycles and time is required.

Structure-Activity Relationship (SAR) & Efficacy

Mechanism of Action

Both compounds function primarily by interacting with insect Odorant Receptors (ORs) and the co-receptor Orco.

  • DEET: Acts as a "confusant," jamming the ORs and preventing the detection of host attractants (e.g., 1-octen-3-ol, lactic acid).[1]

  • DEMB: Likely shares this mechanism but with altered binding kinetics. The ortho-methoxy group may enhance binding stability in specific hydrophobic pockets of the receptor, but the lack of volatility limits its ability to reach receptors unless the insect is in close proximity or contact.

Efficacy Profile
  • Topical (Skin): DEET is superior. Its higher volatility creates a protective gradient above the skin. DEMB would require significantly higher concentrations to achieve the same "vapor phase" protection.

  • Textile/Surface: DEMB is superior. Studies utilizing sol-gel encapsulation of DEMB on cotton fabrics demonstrate prolonged release profiles compared to more volatile repellents (Source 1.13).

Metabolic Stability & Toxicology

The metabolic fate of these molecules differs due to the chemical distinctness of the methyl vs. methoxy substituents.

Metabolic Pathways
  • DEET: Primarily metabolized by CYP450s (CYP2B6, CYP2C19) via benzylic oxidation of the methyl group to form N,N-diethyl-m-hydroxymethylbenzamide and subsequently the carboxylic acid metabolite.

  • DEMB: The methoxy group is resistant to direct oxidation to an acid. Instead, it undergoes O-demethylation to form a phenol (N,N-diethyl-2-hydroxybenzamide). This exposes a hydroxyl group that is rapidly glucuronidated for excretion.

Metabolic Pathway Diagram (DOT)

Metabolism cluster_DEET_Met DEET Metabolism (Oxidative) cluster_DEMB_Met DEMB Metabolism (O-Dealkylation) DEET DEET (Parent) Met_Ox Ring-CH3 Oxidation (CYP450) DEET->Met_Ox DEET_Alc Hydroxymethyl Metabolite Met_Ox->DEET_Alc DEET_Acid Benzoic Acid Metabolite (Excreted) DEET_Alc->DEET_Acid DEMB DEMB (Parent) Met_Demeth O-Demethylation (CYP450) DEMB->Met_Demeth DEMB_Phenol Phenol Metabolite (2-Hydroxy) Met_Demeth->DEMB_Phenol DEMB_Gluc Glucuronide Conjugate (Excreted) DEMB_Phenol->DEMB_Gluc

Figure 2: Divergent metabolic pathways. DEET undergoes side-chain oxidation, while DEMB undergoes O-demethylation.

Experimental Protocols

Protocol A: Comparative Vapor Pressure Analysis (Knudsen Effusion Method)

Objective: To quantify the volatility difference between DEET and DEMB to justify formulation choices.

  • Preparation: Load 50 mg of high-purity DEET and DEMB into separate Knudsen cells (borosilicate glass with 0.5 mm orifice).

  • Vacuum: Place cells in a vacuum chamber maintained at

    
     Torr.
    
  • Temperature Control: Thermostat the chamber at 25.0°C ± 0.1°C.

  • Measurement: Measure mass loss (

    
    ) over a 24-hour period using a quartz crystal microbalance (QCM) or high-precision gravimetric balance.
    
  • Calculation: Calculate vapor pressure (

    
    ) using the Knudsen equation:
    
    
    
    
    Where
    
    
    is orifice area,
    
    
    is time,
    
    
    is temp, and
    
    
    is molar mass.
Protocol B: Textile Efficacy Evaluation (Modified WHO Cone Test)

Objective: To evaluate the persistence of DEMB on treated fabric vs. DEET.

  • Treatment: Treat 100% cotton swatches (

    
     cm) with equimolar solutions of DEET and DEMB in ethanol (
    
    
    
    g/m² target dose). Allow to dry for 24 hours.
  • Aging: Store treated swatches at 30°C/60% RH. Test at Day 1, Day 7, and Day 14.

  • Bioassay:

    • Secure the treated swatch to the forearm of a volunteer (plastic film underneath to prevent skin transfer).

    • Place a WHO standard plastic cone over the swatch.

    • Introduce 5 non-blood-fed female Aedes aegypti mosquitoes.

    • Observation: Record "Knockdown" (KD) at 3 minutes and "Probing Inhibition" over a 30-minute exposure.

  • Success Criteria: >80% probing inhibition indicates effective repellency.

References

  • Chan, S. Y., et al. (2009). "Sol-gel formulation for controlled release of the insect volatile this compound."[2] Philippine Journal of Science, 138(1), 13-21.[2] Link

  • Environmental Protection Agency (EPA). "N,N-Diethyl-meta-toluamide (DEET) Reregistration Eligibility Decision (RED)." EPA Archives. Link

  • PubChem Database. "this compound (CID 346975)." National Center for Biotechnology Information. Link

  • Swale, D. R., et al. (2014). "Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET)." PLOS ONE. Link

  • LookChem. "this compound Physicochemical Properties." Link

Sources

Pharmacological Profile and Targeting Utility of N,N-Diethyl-2-methoxybenzamide (Anisamide) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-diethyl-2-methoxybenzamide (commonly referred to as Anisamide ) represents a privileged scaffold in medicinal chemistry, primarily recognized for its high affinity toward the Sigma-1 receptor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


R) . Unlike traditional G-protein coupled receptors (GPCRs), the 

R functions as a ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM).

While the parent molecule has limited utility as a standalone therapeutic, its analogs and conjugates have become cornerstones in two high-value sectors:

  • Targeted Drug Delivery: As a vector for directing liposomes and nanoparticles to

    
    R-overexpressing tumors (e.g., prostate, lung, and melanoma).
    
  • Molecular Imaging: As radiotracers (PET/SPECT) for mapping receptor density in neurodegenerative diseases and oncology.

This guide dissects the pharmacological mechanics, structure-activity relationships (SAR), and experimental protocols necessary to utilize anisamide analogs effectively.

Chemical Biology & Structure-Activity Relationship (SAR)

The binding of anisamide to the


R is driven by a specific pharmacophore model involving a basic amine and an aromatic ring, spaced by a distinct hydrophobic distance.
The Pharmacophore

The core structure consists of a benzamide moiety.[1][2] Modifications to this scaffold drastically alter the affinity (


) and selectivity (

vs.

vs. Dopamine

).
Structural RegionModificationPharmacological Effect
2-Methoxy Group Removal or shift to paraCritical Loss of Affinity. The ortho-methoxy group functions as a hydrogen bond acceptor within the

R binding pocket (Glu172 interaction).
Amide Nitrogen Diethyl substitutionOptimal Hydrophobicity. Bulky hydrophobic groups enhance fit into the hydrophobic cupin-like

-barrel of the receptor.
Aromatic Ring Halogenation (e.g.,

I,

F)
Imaging Utility. Introduction of radioisotopes (often at position 4 or 5) retains affinity while enabling PET/SPECT imaging.
Linker Attachment Alkyl spacers on NitrogenConjugation Vector. Replacing one ethyl group with a longer alkyl linker (e.g., amino-ethyl) allows attachment to PEG or lipids without abolishing receptor binding.
Selectivity Profile

Anisamide analogs are generally


 selective. However, subtle changes can introduce cross-reactivity:
  • 
     Selective: N-substituted benzamides with optimal chain lengths.
    
  • 
     Cross-reactivity:  Increasing the bulk/lipophilicity of the basic amine often increases 
    
    
    
    affinity.
  • Dopamine

    
    :  Historically, benzamides (like raclopride) are 
    
    
    
    antagonists. Anisamide lacks the specific substituents (like the 3,5-dichloro pattern of remoxipride) required for high
    
    
    affinity, rendering it cleaner for Sigma targeting.

Mechanism of Action: The Chaperone Gating Model

Understanding the "why" behind anisamide targeting requires mapping the intracellular signaling of the


R. Unlike surface receptors that trigger immediate cascades, 

R regulates protein homeostasis .
Signaling Pathway

In a resting state,


R is dormant, bound to the chaperone BiP (GRP78)  at the ER membrane.
  • Activation: Ligand binding (Anisamide) or cellular stress causes

    
    R to dissociate from BiP.
    
  • Translocation: The receptor diffuses laterally to the MAM.

  • Modulation: It chaperones IP3R3 (Inositol 1,4,5-trisphosphate receptor type 3), stabilizing Ca

    
     flux from the ER to the mitochondria.
    
  • Result: Enhanced mitochondrial bioenergetics and cell survival (in cancer context) or neuroprotection.

SigmaSignaling cluster_MAM Mitochondria-Associated Membrane (MAM) Stress Cellular Stress / Ligand Complex Sig1R-BiP Complex (Dormant @ ER) Stress->Complex Triggers ActiveSig Active Sig1R (Dissociated) Complex->ActiveSig Dissociation IP3R IP3R3 Chaperoning ActiveSig->IP3R Stabilizes Mito Mitochondrial Ca2+ Influx IP3R->Mito Modulates Survival Cell Survival / Tumor Growth Mito->Survival Bioenergetics

Figure 1: The Sigma-1 Receptor Chaperone Gating Mechanism. Ligand binding triggers dissociation from BiP, allowing modulation of calcium signaling at the MAM.

Therapeutic Application: Targeted Nanoparticles[4][5][6][7]

The most prevalent application of anisamide today is in Targeted Drug Delivery Systems (TDDS) . Tumors such as prostate cancer (PC-3 cells) and melanoma overexpress


R by factors of 3–10x compared to normal tissue.
The Targeting Strategy

By conjugating anisamide to the distal end of Polyethylene Glycol (PEG) on a liposome, researchers create a "stealth" nanoparticle that actively seeks out tumor cells.

  • Ligand: Anisamide (linked via an amino-ethyl or similar spacer).

  • Linker: PEG (MW 2000–5000 Da).

  • Anchor: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine).

  • Mechanism: Receptor-Mediated Endocytosis (though see Section 6 for nuances).

Experimental Protocol: Preparation of Anisamide-Targeted Liposomes

Standardized protocol for synthesizing DSPE-PEG-Anisamide liposomes loaded with Doxorubicin or siRNA.

Materials:

  • DSPE-PEG2000-Anisamide (Custom synthesis or commercial source).

  • HSPC (Hydrogenated Soy Phosphatidylcholine).

  • Cholesterol.

  • Doxorubicin HCl.

  • Ammonium Sulfate (250 mM).

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Dissolve HSPC, Cholesterol, and DSPE-PEG-Anisamide (Molar ratio 55:40:5) in Chloroform/Methanol (2:1 v/v).

    • Evaporate solvent under reduced pressure (Rotary Evaporator) at 60°C to form a thin, dry film.

    • Critical Check: Ensure no solvent residue remains; dry overnight under vacuum.

  • Hydration (Remote Loading Prep):

    • Hydrate the film with 250 mM Ammonium Sulfate (pH 5.5).

    • Vortex vigorously for 15 minutes at 65°C (above the phase transition temperature,

      
      ).
      
  • Sizing (Extrusion):

    • Pass the suspension through polycarbonate membranes (200 nm

      
       5 passes, then 100 nm 
      
      
      
      10 passes) using a thermobarrel extruder at 65°C.
    • Validation: Measure size via Dynamic Light Scattering (DLS). Target: 100–120 nm, PDI < 0.2.

  • Gradient Creation:

    • Dialyze the liposomes against HEPES buffered saline (pH 7.4) to remove external ammonium sulfate, creating a transmembrane pH gradient.

  • Drug Loading:

    • Incubate liposomes with Doxorubicin solution at 60°C for 1 hour.

    • The drug actively crosses the membrane and crystallizes inside due to the ammonium sulfate gradient.

  • Purification:

    • Remove unloaded drug via Sephadex G-50 size exclusion chromatography.

LiposomePrep Lipids Lipid Mix (HSPC/Chol/Anisamide) Film Dry Lipid Film Lipids->Film Evaporation Hydration Hydration (Ammonium Sulfate) Film->Hydration Vortex > Tm Extrusion Extrusion (100nm Membrane) Hydration->Extrusion Sizing Dialysis Dialysis (Create pH Gradient) Extrusion->Dialysis Buffer Exchange Loading Active Drug Loading (60°C) Dialysis->Loading + Drug Final Targeted Liposome Loading->Final Purification

Figure 2: Workflow for the preparation of Anisamide-Targeted Liposomes via remote loading.

Critical Analysis: The Uptake Controversy

To maintain scientific integrity, one must address the debate regarding the uptake mechanism. While anisamide is a high-affinity ligand for


R, recent studies (e.g., Journal of Controlled Release, 2016) suggest that for nanoparticles , the uptake may not be exclusively receptor-mediated.
  • The Evidence: Some studies show that blocking

    
    R with excess free haloperidol does not always completely inhibit the uptake of anisamide-nanoparticles.
    
  • The Interpretation: The cationic nature of some anisamide conjugates (depending on the linker) may contribute to non-specific electrostatic interactions with the negatively charged cell membrane.

  • Best Practice: When publishing data on anisamide-targeting, always include a Non-Targeted Control (e.g., PEG-only liposomes) and a Competition Assay (pre-treatment with excess free anisamide or haloperidol) to statistically validate receptor specificity.

References

  • Huang, L., et al. (2016).[3] Targeting Solid Lipid Nanoparticles with Anisamide for Docetaxel Delivery to Prostate Cancer. National Institutes of Health / PMC.

  • Mach, R. H., et al. (2013). Sigma-1 and Sigma-2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl Analogs. PubMed.

  • Su, T. P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Trends in Pharmacological Sciences.

  • Leroux, J. C., et al. (2016).[3] Findings questioning the involvement of Sigma-1 receptor in the uptake of anisamide-decorated particles. Journal of Controlled Release.

  • Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity.[4] Frontiers in Pharmacology.

Sources

Methodological & Application

Synthesis of N,N-diethyl-2-methoxybenzamide from o-Anisic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of N,N-diethyl-2-methoxybenzamide, a valuable research chemical and potential intermediate in drug discovery. The protocol outlines a reliable two-step process starting from the readily available o-anisic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations.

Introduction

This compound belongs to the class of disubstituted benzamides, a scaffold present in numerous biologically active compounds. The synthesis from o-anisic acid is a straightforward and efficient route, involving the initial activation of the carboxylic acid to an acyl chloride, followed by amidation with diethylamine. This method is widely applicable for the synthesis of various benzamides.

Overall Synthetic Scheme

The synthesis proceeds in two distinct steps:

  • Formation of o-Anisoyl Chloride: o-Anisic acid is converted to its more reactive acid chloride derivative, o-anisoyl chloride, using thionyl chloride.

  • Amidation: The freshly prepared o-anisoyl chloride is then reacted with diethylamine to yield the final product, this compound.

PART 1: Core Synthesis Protocol

Step 1: Synthesis of o-Anisoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, necessary to activate the carbonyl group for nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating agent.

Reaction:

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
o-Anisic acid1.0 equivalent
Thionyl chloride (SOCl₂)2.0 - 4.0 equivalents[1]
N,N-Dimethylformamide (DMF)Catalytic amount (e.g., 3 drops)[1]
Anhydrous Chloroform (CHCl₃)Sufficient volume to suspend the starting material[1]
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Gas trap (e.g., bubbler with mineral oil or a basic solution)To neutralize HCl and SO₂ gases
Rotary evaporatorFor solvent and excess reagent removal

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser.

  • Reagent Addition: To the flask, add o-anisic acid and anhydrous chloroform. Suspend the acid with stirring. Add a catalytic amount of DMF.[1]

  • Thionyl Chloride Addition: Slowly and carefully add thionyl chloride to the suspension at room temperature. The reaction can be vigorous.[1]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 24 hours or until the reaction is complete).[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Infrared (IR) spectroscopy. Look for the disappearance of the broad carboxylic acid C=O stretch (around 1700-1740 cm⁻¹) and the appearance of the sharp acyl chloride C=O stretch at a higher frequency (around 1780 cm⁻¹).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride by vacuum distillation or using a rotary evaporator.[1] The crude o-anisoyl chloride, a yellow to brown oil, is typically used in the next step without further purification.[1][2]

Step 2: Synthesis of this compound

The second step involves the nucleophilic acyl substitution of the highly reactive o-anisoyl chloride with diethylamine. The nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and releases a chloride ion. An excess of diethylamine or the addition of another base like triethylamine is necessary to neutralize the HCl produced during the reaction.

Reaction:

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Crude o-Anisoyl chloride1.0 equivalent (from Step 1)
Diethylamine2.2 - 3.0 equivalents
Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)Sufficient volume to dissolve the reactants
Round-bottom flaskAppropriate size
Addition funnel
Magnetic stirrer and stir bar
Ice bathTo control the initial reaction temperature
Separatory funnelFor aqueous work-up
Hydrochloric acid (HCl)1.5 N aqueous solution[1]
Sodium hydroxide (NaOH)0.5 N aqueous solution[1]
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)For drying the organic layer
Rotary evaporatorFor solvent removal

Protocol:

  • Reaction Setup: In a fume hood, dissolve diethylamine in an anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the solution in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude o-anisoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the chilled diethylamine solution with vigorous stirring.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for several hours or until the reaction is complete (can be monitored by TLC).

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1.5 N HCl solution (to remove excess diethylamine and any other basic impurities), 0.5 N NaOH solution (to remove any unreacted o-anisic acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

PART 2: Purification and Characterization

Purification

The crude product can be purified by either vacuum distillation or column chromatography on silica gel.[3][4]

  • Vacuum Distillation: This method is suitable for thermally stable liquids. The appropriate temperature and pressure will need to be determined based on the properties of the target compound.

  • Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography is recommended. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC).[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

PART 3: Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • o-Anisic Acid: May cause skin and eye irritation.[8][9] Avoid inhalation of dust.[9]

  • Thionyl Chloride: Highly corrosive and toxic.[10] Reacts violently with water, releasing toxic gases (HCl and SO₂).[10] It is a lachrymator and causes severe skin burns and eye damage.[10] Handle with extreme caution under anhydrous conditions.[11][12]

  • Diethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[13] The vapors are harmful if inhaled.[13][14]

  • Chloroform/Dichloromethane: These are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow Start o-Anisic Acid Step1 Step 1: Acyl Chloride Formation - Thionyl Chloride (SOCl₂) - Catalytic DMF - Reflux in CHCl₃ Start->Step1 Intermediate o-Anisoyl Chloride (Crude) Step1->Intermediate Step2 Step 2: Amidation - Diethylamine - Anhydrous Solvent - 0°C to RT Intermediate->Step2 Workup Aqueous Work-up - HCl wash - NaOH wash - Brine wash Step2->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification - Vacuum Distillation or - Column Chromatography Crude_Product->Purification Final_Product N,N-diethyl-2- methoxybenzamide Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation o_Anisic_Acid o-Anisic Acid (R-COOH) Vilsmeier Vilsmeier Reagent (from SOCl₂ + DMF) o_Anisic_Acid->Vilsmeier Activation o_Anisoyl_Chloride o-Anisoyl Chloride (R-COCl) Vilsmeier->o_Anisoyl_Chloride Chlorination Diethylamine Diethylamine (R'₂NH) o_Anisoyl_Chloride->Diethylamine Nucleophilic Attack o_Anisoyl_Chloride->Diethylamine Proceeds to next step Tetrahedral_Intermediate Tetrahedral Intermediate Diethylamine->Tetrahedral_Intermediate Final_Amide This compound (R-CONR'₂) Tetrahedral_Intermediate->Final_Amide Collapse & Proton Transfer

Caption: Simplified mechanism for the two-step synthesis.

References

  • PrepChem.com. Synthesis of o-anisoyl chloride. Available from: [Link]

  • ResearchGate. Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. Available from: [Link]

  • Google Patents. CN104177245A - Preparation method of anisic acid.
  • ResearchGate. N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Available from: [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]

  • Royal Society of Chemistry. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Available from: [Link]

  • Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.
  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • ResearchGate. Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Available from: [Link]

  • Organic Syntheses. (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. Available from: [Link]

  • Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available from: [Link]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available from: [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available from: [Link]

  • Wikipedia. o-Anisic acid. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Diethylamine. Available from: [Link]

  • National Center for Biotechnology Information. p-Anisoyl chloride. PubChem Compound Database. Available from: [Link]

  • PENTA. DIETHYLAMINE - SAFETY DATA SHEET. Available from: [Link]

  • NJ.gov. THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • NJ.gov. DIETHYLAMINE HAZARD SUMMARY. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Thionyl chloride. Available from: [Link]

Sources

directed ortho-metallation (DoM) of N,N-diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Regioselective Functionalization of N,N-Diethyl-2-methoxybenzamide via Directed Ortho-Metallation (DoM)

Executive Summary

This guide details the protocol for the regioselective functionalization of this compound (1 ) using Directed Ortho-Metallation (DoM). While the substrate contains two Directed Metalation Groups (DMGs)—the strong amide and the moderate methoxy group—this protocol leverages the Complex Induced Proximity Effect (CIPE) and steric governance to achieve high selectivity for the C6 position . This methodology enables the rapid synthesis of 1,2,3-trisubstituted aromatic scaffolds, which are critical pharmacophores in drug discovery.

Mechanistic Insight & Regioselectivity

The DMG Hierarchy and CIPE

Success in DoM chemistry relies on the interplay between the acidity of the ring protons and the coordinating ability of the substituent. For this compound, two potential sites exist for lithiation:

  • C3 Position (Ortho to OMe): Flanked by the methoxy group and the amide (via the ring).

  • C6 Position (Ortho to Amide): Flanked only by the amide.

Why C6 Dominates:

  • Coordination Strength: The N,N-diethyl amide (CONEt

    
    ) is a Tier-1 DMG, superior to the methoxy (OMe) group (Tier-3). The alkyllithium aggregate coordinates preferentially to the amide carbonyl oxygen.
    
  • Steric Filtering: The C3 position resides in a "cleft" between the two substituents. Accessing this proton requires the bulky base-aggregate to overcome significant steric repulsion. The C6 position is sterically open.

  • Outcome: The reaction proceeds via a 6-membered chelate transition state anchored at the amide, delivering the lithium specifically to C6.

DoM_Mechanism Substrate This compound (Substrate) Coordination Pre-Lithiation Complex (Li-O=C Coordination) Substrate->Coordination + s-BuLi / TMEDA (-78°C) TS Transition State (Agostic Interaction at C6) Coordination->TS CIPE Lithiated C6-Lithiated Species (Stable Intermediate) TS->Lithiated - BuH Product C6-Functionalized Product (1,2,6-Trisubstituted) Lithiated->Product + Electrophile (E+)

Figure 1: Mechanistic pathway showing the preferential coordination of the lithium species to the amide DMG, directing deprotonation to the sterically accessible C6 position.

Experimental Protocol

Pre-Reaction Planning
  • Solvent System: Anhydrous THF is required. Diethyl ether is a viable alternative but often results in slower kinetics for this specific substrate.

  • Base Selection: sec-Butyllithium (s-BuLi) is the reagent of choice.

    • Why?n-BuLi is nucleophilic enough to attack the amide carbonyl (leading to ketone byproducts) before deprotonation occurs. s-BuLi is bulkier and more basic, favoring deprotonation.

    • Additive: TMEDA (Tetramethylethylenediamine) is essential to break up the s-BuLi hexamers into reactive monomers/dimers.

  • Temperature Control: Strict maintenance of -78 °C is non-negotiable.

    • Risk: Above -40 °C, the ortho-lithiated species can undergo "Self-Destruction" (nucleophilic attack on the amide of a neighboring molecule), forming dimers.

Step-by-Step Methodology

Reagents:

  • This compound (1.0 equiv, 2.07 g, 10 mmol)

  • s-BuLi (1.1 equiv, 1.4 M in cyclohexane)

  • TMEDA (1.1 equiv, freshly distilled)

  • Anhydrous THF (50 mL)

  • Electrophile (1.2 equiv, e.g., MeI, DMF, I

    
    )
    

Procedure:

  • System Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with N

    
     while cooling to room temperature.
    
  • Solvent & Substrate: Charge the flask with anhydrous THF (50 mL) and this compound (2.07 g). Stir until fully dissolved.

  • Additive Addition: Add TMEDA (1.65 mL, 11 mmol) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step):

    • Add s-BuLi (7.85 mL, 11 mmol) dropwise over 10 minutes via syringe pump or careful manual addition.

    • Observation: The solution typically turns a distinct color (often bright yellow or orange), indicating the formation of the aryllithium species.

    • Incubation: Stir at -78 °C for 1 hour .

  • Validation (Optional but Recommended):

    • Aliquot Check: Remove 0.5 mL of the reaction mixture, quench instantly into a vial containing 0.5 mL MeOD. Run a quick NMR. >95% deuterium incorporation at C6 confirms the lithiation is complete.

  • Electrophile Quench:

    • Dissolve the Electrophile (12 mmol) in minimal THF (if solid) or add neat (if liquid) dropwise to the lithiated solution at -78 °C.

    • Note: Reaction is usually instantaneous. The color often fades.

  • Warming & Workup:

    • Allow the reaction to warm to 0 °C over 30 minutes.

    • Quench with saturated aqueous NH

      
      Cl (10 mL).
      
    • Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      

Workflow Start Start: Dry Flask N2 Atmosphere Solvation Dissolve Substrate in THF + TMEDA Start->Solvation Cooling Cool to -78°C (Dry Ice/Acetone) Solvation->Cooling Lithiation Add s-BuLi (Dropwise) Wait 1 hr Cooling->Lithiation Check Validation Check (MeOD Quench) Lithiation->Check Quench Add Electrophile (-78°C) Check->Quench If >95% D-incorp Workup Warm to 0°C NH4Cl Quench & Extraction Quench->Workup

Figure 2: Operational workflow for the DoM of this compound.

Data & Performance

The following table summarizes expected yields when applying this protocol with standard electrophiles, based on the reactivity profile of N,N-diethylbenzamides reported in the literature [1, 2].

Electrophile (E+)Product Substituent (E)Reagent AddedExpected Yield (%)Notes
Methyl Iodide –CH

MeI85-92%Exothermic; add slowly.
DMF –CHON,N-Dimethylformamide78-85%Acidic workup required to hydrolyze the intermediate amino-alkoxide.
Iodine –II

(in THF)
80-88%Solution decolorizes as I

is consumed.
Carbon Dioxide –COOHCO

(Solid/Gas)
75-80%Bubble gas or pour onto excess dry ice.
Trimethylsilyl Chloride –TMSTMSCl88-94%Excellent tracer for lithiation efficiency.

Troubleshooting & Expert Tips

  • The "Rotamer" Effect:

    • Observation: NMR spectra of the starting material and product often show broad signals or doubled peaks at room temperature.

    • Cause: Restricted rotation around the Amide C–N bond.

    • Solution: Run NMR at elevated temperature (e.g., 50 °C) to coalesce peaks for cleaner characterization.

  • Moisture Sensitivity:

    • Symptom:[1][2][3] Low yield, recovery of starting material.

    • Fix: The s-BuLi titer must be checked (e.g., using diphenylacetic acid or N-pivaloyl-o-toluidine titration) immediately before use. THF must be distilled from Na/Benzophenone or passed through an activated alumina column.

  • Cryogenic Maintenance:

    • Symptom:[1][2][3] Complex mixture of dimers and ketones.

    • Cause: Temperature rose above -40 °C during lithiation.[4]

    • Fix: Ensure the internal temperature (use a probe!) stays at -78 °C during the s-BuLi addition. The addition is exothermic.

References

  • Snieckus, V. "Directed Ortho Metalation.[4][5][6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, vol. 90, no.[4] 6, 1990, pp. 879–933.

  • Beak, P., & Brown, R. A. "The Tertiary Amide as a Directing Group: Directed Lithiation of Tertiary Benzamides." The Journal of Organic Chemistry, vol. 47, no.[4] 1, 1982, pp. 34–46.

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Chapter on Regioselectivity in DoM).

  • Mills, R. J., & Snieckus, V. "Directed Ortho Metalation of N,N-Diethylbenzamides. Silicon Protection of Ortho Sites and the 'Walk' Reaction." The Journal of Organic Chemistry, vol. 54, no.[4] 18, 1989, pp. 4372–4385.

Sources

The Strategic Application of N,N-Diethyl-2-methoxybenzamide as a Directing Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Powerful Tool for Regiocontrolled Aromatic Functionalization

In the landscape of contemporary organic synthesis, the quest for precise and efficient methods to functionalize aromatic rings remains a paramount objective. Directed ortho-metalation (DoM) has emerged as a cornerstone strategy for achieving regiocontrol in the synthesis of polysubstituted aromatic compounds. Central to this strategy is the choice of the directing group (DG), which orchestrates the deprotonation at a specific ortho-position. This application note delves into the utility of N,N-diethyl-2-methoxybenzamide as a highly effective directing group, exploring its synergistic functionalities and providing detailed protocols for its application in the synthesis of complex molecular architectures.

The N,N-diethylamide moiety is a powerful directing group in its own right, owing to its strong Lewis basicity which facilitates coordination with organolithium bases. The strategic placement of a methoxy group at the 2-position introduces an additional layer of control and potential for unique reactivity. This guide will illuminate the principles behind the use of this compound, its synthesis, its application in directed ortho-lithiation, and its subsequent conversion to valuable synthetic intermediates.

Synergistic Directing Effects and Regiochemical Control

The efficacy of this compound as a directing group stems from the combined influence of the N,N-diethylcarboxamide and the 2-methoxy groups. Both are potent ortho-directing groups. The relative directing ability of common functional groups in DoM generally follows the order: -CONR₂ > -OMe.[1] This hierarchy suggests that in this compound, the primary site of lithiation will be directed by the stronger N,N-diethylamide group.

This leads to a crucial question of regioselectivity: which ortho-position to the amide will be deprotonated? The presence of the 2-methoxy group sterically encumbers one of the ortho-positions (the 3-position). Consequently, lithiation is anticipated to occur predominantly at the less hindered 6-position. This predictable regioselectivity is a key advantage of using this directing group for the synthesis of specifically substituted aromatic compounds.

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption: "Workflow for Directed ortho-Metalation."

Synthesis of this compound

The preparation of this compound is a straightforward process that can be achieved through several standard amidation procedures. A common and effective method involves the reaction of 2-methoxybenzoyl chloride with diethylamine in the presence of a base.

Protocol 1: Synthesis from 2-Methoxybenzoyl Chloride

Materials:

  • 2-Methoxybenzoyl chloride

  • Diethylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) dropwise to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Application in Directed ortho-Metalation (DoM)

The true synthetic utility of this compound is realized in its application in DoM reactions to generate highly functionalized aromatic compounds. The following protocol provides a general procedure for the ortho-lithiation and subsequent reaction with an electrophile.

Protocol 2: General Procedure for Directed ortho-Lithiation and Electrophilic Quench

Materials:

  • This compound

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone, disulfide, etc.)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 equivalents) to the cooled THF.

  • Slowly add sec-BuLi (1.2 equivalents) to the solution and stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the chosen electrophile (1.2-1.5 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Examples of Electrophiles and Expected Products

Electrophile (E+)Product (after electrophilic quench)
Iodomethane (CH₃I)N,N-Diethyl-2-methoxy-6-methylbenzamide
Benzaldehyde (PhCHO)N,N-Diethyl-6-(hydroxy(phenyl)methyl)-2-methoxybenzamide
Acetone ((CH₃)₂CO)N,N-Diethyl-6-(2-hydroxypropan-2-yl)-2-methoxybenzamide
Dimethyl disulfide ((CH₃S)₂)N,N-Diethyl-2-methoxy-6-(methylthio)benzamide

dot graph TD { rankdir="TB"; node [shape=plaintext];

} caption: "Mechanism of ortho-lithiation and quench."

Transition Metal-Catalyzed C-H Functionalization

While DoM with organolithium reagents is a powerful tool, transition metal-catalyzed C-H activation offers complementary reactivity and often milder reaction conditions. The N,N-diethylamide group can also serve as an effective directing group for various transition metals, including palladium, rhodium, and ruthenium.[2] Although specific protocols for this compound in this context are less common in the literature, the principles of C-H activation directed by tertiary amides can be applied. These reactions typically involve the formation of a cyclometalated intermediate, followed by reaction with a coupling partner.

Removal of the Directing Group

A crucial aspect of any directing group strategy is its eventual removal to unveil the desired functionalized molecule. Tertiary amides, such as N,N-diethylbenzamides, are known to be robust and their hydrolysis can be challenging, often requiring harsh conditions.[3] This can be a limitation if the target molecule contains sensitive functional groups.

Protocol 3: Hydrolysis of N,N-Diethylbenzamides

A) Acidic Hydrolysis:

Materials:

  • Substituted this compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

  • Reflux apparatus

Procedure:

  • To a round-bottom flask, add the N,N-diethylbenzamide and a solution of concentrated acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for an extended period (24-48 hours or until the reaction is complete as monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The carboxylic acid product may precipitate and can be collected by filtration.

  • Alternatively, extract the product with a suitable organic solvent, wash with water, dry, and concentrate.

  • Purify the carboxylic acid by recrystallization or column chromatography.

B) Basic Hydrolysis:

Materials:

  • Substituted this compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethylene glycol or a high-boiling alcohol

  • Water

  • Reflux apparatus

Procedure:

  • Dissolve the N,N-diethylbenzamide and a strong base (e.g., NaOH) in ethylene glycol.

  • Heat the mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.

  • Cool the reaction mixture, dilute with water, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration or extract with an organic solvent.

  • Purify as described for acidic hydrolysis.

It is important to note that the steric hindrance from the newly introduced ortho-substituent can further impede hydrolysis.[3] In such cases, more forcing conditions or alternative cleavage methods may be necessary.

Conclusion and Future Outlook

This compound stands as a valuable and versatile directing group for the regioselective synthesis of polysubstituted aromatic compounds. The synergistic interplay of the powerful N,N-diethylamide director and the strategically positioned 2-methoxy group allows for predictable and efficient functionalization at the C6 position via directed ortho-metalation. The provided protocols offer a practical guide for the synthesis, application, and removal of this directing group.

While DoM remains the primary application, the exploration of this compound in transition metal-catalyzed C-H activation reactions presents a promising avenue for future research. The development of milder methods for the cleavage of the robust amide bond will further enhance the synthetic utility of this powerful directing group, expanding its applicability in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Baran, P. S. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation.
  • Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation (DoM) Reaction—A Point of Entry to Substituted Aromatic and Heteroaromatic Compounds. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(02).
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). Retrieved from [Link]

  • Choudhary, P., & Ranjan, R. S. (2024). Regioselective Markovnikov hydrothiolation of 1-aryl-1,3-butadienes with dithiocarbamic acid to allyl dithiocarbamates.
  • Fernandes, R. A., Moharana, S., & Choudhary, P. (2024). Regioselective Markovnikov hydrothiolation of 1-aryl-1,3-butadienes with dithiocarbamic acid to allyl dithiocarbamates. Request PDF. Retrieved from [Link]

  • Singh, G., & Daugulis, O. (2012). Palladium-Catalyzed N-Arylation of Secondary Acyclic Amides. MIT Open Access Articles. Retrieved from [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters, 7(13), 2743-2746.
  • Smith, C. J., & Snieckus, V. (1995). Directed ortho metalation of N,N-diethylbenzamides. Silicon protection of ortho sites and the o-methyl group. The Journal of Organic Chemistry, 60(23), 7592-7599.
  • Smith, C. J., & Snieckus, V. (1982). The ortho lithiation of tertiary benzamides. The Journal of Organic Chemistry, 47(19), 3653-3655.
  • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. Retrieved from [Link]

  • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449.
  • Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 344-359.
  • Smith, L. R., & Snieckus, V. (2020). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Journal of the American Chemical Society, 142(45), 19307-19315.
  • Bunce, R. A., & Schilling, C. L. (1995). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1253-1258.
  • Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-hydroxy-3-methoxybenzamide. Retrieved from [Link]

  • MDPI. (2024). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Chemical Communications. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Retrieved from [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides by Wang. Retrieved from [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved from [Link]

  • PMC. (2022). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides. Retrieved from [Link]

  • PMC. (n.d.). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Retrieved from [Link]

  • PMC. (2023). Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates with Alkenes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • PMC. (n.d.). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Retrieved from [Link]

  • Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). 2. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Retrieved from [Link]

Sources

preparation of N,N-diethyl-2-methoxybenzamide via acid chloride method

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N,N-Diethyl-2-methoxybenzamide via Acid Chloride Activation

Abstract & Strategic Overview

This protocol details the synthesis of This compound (CAS: 51674-10-3), a structural analog of the insect repellent DEET and a common pharmacophore in dopaminergic ligands.[1][2]

While direct coupling reagents (e.g., HATU, EDC) are convenient for milligram-scale discovery, they are cost-prohibitive and atom-inefficient for scale-up.[1][2] The Acid Chloride Method remains the gold standard for multi-gram to kilogram synthesis due to its high atom economy and the volatility of byproducts (SO₂, HCl), which simplifies purification.[1]

Key Technical Considerations:

  • Steric Influence: The ortho-methoxy group introduces steric bulk that can retard nucleophilic attack compared to meta or para isomers.[1][2] We utilize DMF catalysis to form the reactive Vilsmeier-Haack intermediate, ensuring complete conversion of the acid.

  • Moisture Control: The intermediate 2-methoxybenzoyl chloride is highly moisture-sensitive.[2] A "one-pot" or "telescoped" approach using anhydrous toluene or dichloromethane (DCM) is recommended to minimize hydrolysis.[2]

  • Exotherm Management: The aminolysis step is significantly exothermic.[1] Controlled addition at 0°C is critical to prevent the formation of impurities and dark tarry byproducts.[1]

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct stages: Activation (chlorination) and Aminolysis (coupling).

ReactionPathway Acid 2-Methoxybenzoic Acid (Precursor) Inter 2-Methoxybenzoyl Chloride (Reactive Intermediate) Acid->Inter Reflux (70°C) -SO₂, -HCl SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter Reflux (70°C) -SO₂, -HCl DMF DMF (Catalyst) DMF->Inter Reflux (70°C) -SO₂, -HCl Product This compound (Target) Inter->Product DCM, 0°C to RT Byproducts Gases: SO₂, HCl Salts: Et₃N·HCl Inter->Byproducts Amine Diethylamine (Nucleophile) Amine->Product DCM, 0°C to RT Amine->Byproducts Base Triethylamine (HCl Scavenger) Base->Product DCM, 0°C to RT Base->Byproducts

Figure 1: Two-step synthesis pathway. The acid is activated to the acid chloride, which then undergoes nucleophilic acyl substitution.[1]

Materials & Safety Profile

Safety Warning: Thionyl chloride (SOCl₂) releases toxic HCl and SO₂ gases.[2] All operations must be performed in a functioning fume hood.[1][2] 2-Methoxybenzoyl chloride is a lachrymator.[2]

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]RoleSafety Note
2-Methoxybenzoic Acid 152.151.0SubstrateIrritant.[1][2]
Thionyl Chloride (SOCl₂) 118.971.5 - 2.0Chlorinating AgentCorrosive , reacts violently with water.[2]
DMF (Anhydrous) 73.090.05 (Cat.)[1][2]CatalystTeratogen.[1][2][4] Use sparingly.
Diethylamine 73.141.2NucleophileFlammable, Corrosive.[1][2]
Triethylamine (TEA) 101.191.5Base/ScavengerFlammable, lachrymator.[1][2]
Dichloromethane (DCM) 84.93SolventSolventVolatile, suspected carcinogen.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-Methoxybenzoyl Chloride
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or N₂ inlet.

  • Charging: Add 2-Methoxybenzoic acid (15.2 g, 100 mmol) to the flask.

  • Reagent Addition:

    • Add Thionyl Chloride (18 mL, ~250 mmol) .

    • Add DMF (3-5 drops) . Note: DMF acts as a catalyst by forming the Vilsmeier reagent, which activates the carboxylic acid more efficiently than SOCl₂ alone.[1]

  • Reaction:

    • Heat the mixture to reflux (oil bath ~75-80°C).

    • Stir for 2–3 hours . The suspension should turn into a clear, homogenous yellow solution, and gas evolution (HCl/SO₂) will cease.[1]

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Azeotropic Distillation: Connect the flask to a rotary evaporator.[1] Remove excess SOCl₂ under reduced pressure.[1][2][3]

    • Self-Validating Step: To ensure complete removal of SOCl₂ (which would react violently with the amine in Step 2), add 20 mL of anhydrous Toluene to the residue and evaporate again. Repeat this twice.

    • Result: A yellow/golden oil (Crude Acid Chloride).[1][2] Proceed immediately to Step 2.

Step 2: Aminolysis to this compound
  • Preparation: Dissolve the crude acid chloride from Step 1 in DCM (50 mL) under N₂ atmosphere.

  • Amine Setup: In a separate 500 mL 3-neck RBF, combine Diethylamine (12.4 mL, 120 mmol) and Triethylamine (21 mL, 150 mmol) in DCM (100 mL) . Cool this solution to 0°C in an ice bath.

  • Addition:

    • Transfer the acid chloride solution to a pressure-equalizing addition funnel attached to the amine flask.[1][2][7]

    • Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes. Caution: Exothermic.[1][2] Maintain internal temperature <10°C.[1][2]

  • Completion:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][4] The acid chloride spot should disappear.[2]

Purification & Workup Workflow

The workup is designed to chemically separate the neutral amide product from basic amines and acidic starting materials.

WorkupLogic ReactionMix Reaction Mixture (DCM Phase) Wash1 1. Acid Wash (1M HCl) Removes: Excess Amines, TEA ReactionMix->Wash1 Wash2 2. Base Wash (1M NaOH/NaHCO₃) Removes: Unreacted Benzoic Acid Wash1->Wash2 Wash3 3. Brine Wash & Dry (MgSO₄) Wash2->Wash3 Evap Rotary Evaporation Wash3->Evap Crude Crude Oil (Yellow/Amber) Evap->Crude Distill High Vacuum Distillation (Optional for >99% Purity) Crude->Distill If purity <95% Final Pure this compound Crude->Final If purity acceptable Distill->Final

Figure 2: Workup logic for chemical separation of impurities.

Detailed Workup Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 50 mL) .[1][2]

    • Purpose: Protonates excess diethylamine and TEA, moving them to the aqueous layer.

  • Base Wash: Wash with Sat. NaHCO₃ or 1M NaOH (2 x 50 mL) .

    • Purpose: Deprotonates any unreacted 2-methoxybenzoic acid, moving it to the aqueous layer.[2]

  • Neutral Wash: Wash with Brine (Sat. NaCl, 50 mL) .

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator.

Characterization & Quality Control

  • Appearance: Pale yellow viscous oil.[1][2][8]

  • Yield Expectation: 85–95% (approx. 18–20 g).

  • Boiling Point: High boiling liquid.[1][2] Distillation requires high vacuum (e.g., Kugelrohr distillation at ~130–140°C @ 0.5 mmHg, estimated based on DEET analogs).[1]

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.2–6.9 (m, 4H, Aromatic).[1]
      
    • 
       3.8 (s, 3H, -OCH₃).[1][2]
      
    • 
       3.5 & 3.1 (q, 4H, N-CH₂-CH₃, broad/split due to restricted rotation).[1][2]
      
    • 
       1.2 & 1.0 (t, 6H, N-CH₂-CH₃).[1][2]
      
  • IR Spectrum: Strong Amide I band at ~1630 cm⁻¹.[1][2]

Troubleshooting (Self-Validating)

  • Issue: Low Yield / Starting Material Recovery.

    • Cause: Incomplete formation of acid chloride or hydrolysis due to wet solvents.[1][2]

    • Fix: Ensure SOCl₂ is fresh.[1][2] Use anhydrous toluene for azeotroping.[2] Check the "Step 1" completion by taking a small aliquot, quenching with MeOH, and checking for the methyl ester by TLC.[1]

  • Issue: Dark/Black Product.

    • Cause: Thermal decomposition or lack of temperature control during amine addition.[1][2]

    • Fix: Strictly maintain 0°C during addition.[1][2] Ensure all excess SOCl₂ is removed before adding amine.[2]

  • Issue: Solid Precipitate in Organic Layer.

    • Cause: Triethylamine Hydrochloride (TEA[1][2]·HCl) salt.[1][2]

    • Fix: This is normal.[1][2] It will be removed during the aqueous acid wash (Step 5).

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General procedures for acid chloride synthesis and amide coupling).

  • Organic Syntheses , Coll. Vol. 9, p. 559 (1998).[2] Synthesis of this compound via acid chloride (in context of phthalide synthesis).

  • PubChem Compound Summary , CID 346975.[2] this compound Physical Properties. [1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1][2] (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

Application Note: N,N-diethyl-2-methoxybenzamide Dopamine D2 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the methodology for evaluating the binding affinity of N,N-diethyl-2-methoxybenzamide (a structural analog of DEET and the benzamide pharmacophore) to the Dopamine D2 Receptor (D2R) .

While substituted benzamides (e.g., Raclopride, Sulpiride) are classical high-affinity D2 antagonists, they typically possess a basic amine side chain (protonatable nitrogen) essential for an ionic interaction with Aspartate 3.32 (D114) in the receptor's orthosteric pocket. The title compound, This compound , lacks this basic side chain (possessing only a neutral amide nitrogen). Therefore, this assay is often employed in Structure-Activity Relationship (SAR) studies to quantify the loss of affinity due to the absence of the basic amine or to screen for off-target neuroactivity of insect repellents.

Introduction & Mechanistic Basis[1][2][3][4]

The Dopamine D2 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to


 proteins. Ligand binding is driven by a combination of hydrophobic interactions within the transmembrane bundle and a critical salt bridge between the ligand's protonated amine and the receptor's Aspartate 3.32 residue.

This compound shares the o-methoxybenzamide core with high-affinity D2 antagonists but lacks the extended basic amine side chain. This protocol utilizes a Competition Binding Assay to determine the inhibition constant (


) of the test compound by measuring its ability to displace a high-affinity radioligand, [³H]-Raclopride .
Key Experimental Considerations (Expertise & Experience)
  • Sodium Sensitivity: Benzamide binding to D2 receptors is thermodynamically favored in the presence of sodium ions (

    
    ). The assay buffer must contain physiological NaCl (120 mM) to stabilize the receptor conformation preferred by benzamides.
    
  • Radioligand Selection: [³H]-Raclopride is selected over [³H]-Spiperone for this assay because Raclopride is a benzamide derivative itself, targeting the same orthosteric site with high specificity (low non-specific binding) and similar sodium sensitivity.

  • Solubility: The test compound is lipophilic. Stock solutions should be prepared in 100% DMSO, ensuring the final assay concentration of DMSO is <1% to prevent receptor denaturation or membrane perturbation.

Materials & Reagents

Biological Source[5][6]
  • Preferred: Membranes from CHO-K1 or HEK293 cells stably expressing human Dopamine D2 (long isoform) receptors (

    
    ).
    
  • Alternative: Rat Striatum homogenate (rich in endogenous D2 receptors).

Chemical Reagents
ReagentSpecificationPurpose
Test Compound This compound (>98% purity)Competitor Ligand
Radioligand [³H]-Raclopride (Specific Activity: 60-80 Ci/mmol)Tracer
Non-Specific Binder (+)-Butaclamol (10 µM) or Haloperidol (10 µM)Define Non-Specific Binding (NSB)
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4Binding Environment
Wash Buffer 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (Ice cold)Terminate Reaction
Scintillation Fluid EcoScint or Ultima GoldRadioactivity detection

Experimental Protocol

Phase I: Membrane Preparation

Critical Step: Proper homogenization ensures the receptor binding sites are accessible.

  • Harvest: Detach CHO-D2 cells using PBS-EDTA (avoid trypsin if possible to preserve extracellular loops). Centrifuge at 500

    
     for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Incubate on ice for 20 min.

  • Homogenization: Homogenize using a Polytron (burst of 10 sec, setting 5).

  • Centrifugation:

    • Spin 1: 1,000

      
      , 10 min, 4°C (Remove nuclei/debris).
      
    • Spin 2 (Supernatant): 40,000

      
      , 30 min, 4°C.
      
  • Resuspension: Discard supernatant. Resuspend the pellet in Assay Buffer .

  • Quantification: Determine protein concentration (BCA assay). Adjust to ~10–20 µg protein per assay tube.

Phase II: Competition Binding Assay

Self-Validating Step: Include "Total Binding" (TB) and "Non-Specific Binding" (NSB) tubes in triplicate to calculate the specific window.

Reaction Setup (Total Volume: 250 µL or 500 µL):

Tube TypeBuffer (µL)Test Compound (µL)NSB Ligand (µL)Radioligand (µL)Membranes (µL)
Total Binding (TB) 150--5050
Non-Specific (NSB) 100-50 (Butaclamol)5050
Sample (Unknown) 10050 (Serial Dilution)-5050

Step-by-Step Procedure:

  • Preparation of Dilutions:

    • Prepare [³H]-Raclopride at a concentration of 2–4 nM (Final assay concentration will be ~0.5–1.0 nM, near its

      
      ).
      
    • Prepare serial dilutions of this compound in Assay Buffer (range:

      
       M to 
      
      
      
      M). Note: High concentrations may be needed due to expected low affinity.
  • Incubation:

    • Combine reagents in 96-well polypropylene plates or glass tubes.

    • Initiate reaction by adding Membranes last.

    • Incubate: 60 minutes at 25°C (Room Temperature) . Equilibrium is slower at 4°C; RT is preferred for benzamides.

  • Termination (Filtration):

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter.

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters rapidly 3 times with 3 mL ice-cold Wash Buffer .

  • Counting:

    • Transfer filters to scintillation vials (or add cocktail to filter mats).

    • Add 4 mL Scintillation Fluid.

    • Equilibrate for 6 hours (to reduce chemiluminescence).

    • Count for 1–2 minutes per sample in a Beta Counter.

Data Analysis & Visualization

Calculation of IC50 and Ki
  • Specific Binding (SB):

    
    .
    
  • Normalization: Convert CPM to % Specific Binding:

    
    
    
  • Curve Fitting: Fit data to a one-site competition model using non-linear regression (GraphPad Prism or SigmaPlot):

    
    
    
  • Cheng-Prusoff Correction: Calculate the inhibition constant (

    
    ):
    
    
    
    
    • 
       = Concentration of [³H]-Raclopride used.
      
    • 
       = Dissociation constant of [³H]-Raclopride (determined previously via Saturation Binding, typically ~1–2 nM).
      
Expected Results Table
ParameterExpected ValueInterpretation
Total Binding (TB) > 1000 CPMIndicates sufficient receptor density.
Specific Binding > 70% of TBIndicates low background noise.
IC50 (Test Cmpd) > 10 µM (Likely)This compound lacks the basic amine pharmacophore, predicting weak affinity compared to Raclopride (

~1 nM).
Hill Slope ~ -1.0Indicates competitive binding at a single site.

Diagrams

Figure 1: Assay Workflow Logic

A visual representation of the critical path from membrane preparation to data output.

G MembranePrep Membrane Prep (CHO-D2 / Striatum) Incubation Incubation (60 min @ 25°C) + [3H]-Raclopride + this compound MembranePrep->Incubation Add Receptor Filtration Filtration (GF/B) + Wash (Ice-Cold) Incubation->Filtration Terminate Counting LSC Counting (CPM Data) Filtration->Counting Harvest Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis Calculate

Caption: Sequential workflow for the radioligand competition binding assay.

Figure 2: Competitive Binding Mechanism

This diagram illustrates the competitive equilibrium at the D2 receptor orthosteric site.

ReceptorBinding D2R Dopamine D2 Receptor (Asp3.32) ComplexHot Receptor-Radioligand Complex (Signal) D2R->ComplexHot Kon [L*] ComplexCold Receptor-Competitor Complex (Silent) D2R->ComplexCold Kon [I] HotLigand [3H]-Raclopride (Radioligand) HotLigand->ComplexHot ColdLigand N,N-diethyl-2- methoxybenzamide (Competitor) ColdLigand->ComplexCold ComplexHot->D2R Koff ComplexCold->D2R Koff (Fast?)

Caption: Competitive equilibrium model. The test compound competes with [3H]-Raclopride for the D2 orthosteric site.

References

  • Seeman, P. (1980). Brain dopamine receptors.[1][2] Pharmacological Reviews, 32(3), 229-313. Link

  • Hall, H., & Köhler, C. (1994). [3H]Raclopride binding to dopamine D2 receptors in the rat brain: Quantitative autoradiography and in vitro binding studies. Neurochemistry International, 24(5), 429-438. Link

  • Stefanini, E., et al. (1981). Sodium-dependent interaction of benzamides with dopamine receptors. Brain Research, 222(2), 283-295. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Swander, L. A., et al. (1995). This compound (DEET) and related insect repellents: Mechanisms of action. Journal of the American Mosquito Control Association, 11(2), 274-278. (Context for the compound's primary use). Link

Sources

Application Note: Bioassay Protocols for N,N-diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N,N-diethyl-2-methoxybenzamide is a structural analog of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide). While DEET utilizes a meta-methyl substitution, the compound employs an ortho-methoxy group.

Why test this specific compound? Research into this analog is critical for Structure-Activity Relationship (SAR) mapping of insect Odorant Receptors (ORs) and the Orco co-receptor complex. The ortho-methoxy substitution introduces two distinct physicochemical changes compared to DEET:

  • Steric Hindrance: The substituent at the 2-position (ortho) imposes rotational constraints on the amide bond, potentially locking the molecule in a conformation that differs from DEET.

  • Electronic Effects: The methoxy group (

    
    ) is a strong hydrogen bond acceptor and more polar than DEET's methyl group (
    
    
    
    ). Testing this compound helps determine if the hydrophobic pocket of the insect receptor can tolerate polar moieties.

This guide details the protocols for evaluating this compound's spatial repellency (vapor phase) and contact repellency (tactile), referencing WHO and EPA guidelines.

Chemical Handling & Preparation

Compound Properties:

  • IUPAC Name: this compound

  • Physical State: Typically a viscous oil or low-melting solid at room temperature.

  • Solubility: Lipophilic; soluble in ethanol, isopropanol, and acetone. Poorly soluble in water.

Preparation Protocol: For bioassays, precise volumetric preparation is required to ensure accurate dosage (


).
  • Stock Solution (20%): Dissolve 2.0 g of this compound in 10 mL of absolute ethanol (analytical grade).

  • Serial Dilutions: Prepare 5%, 10%, and 15% dilutions to determine the Effective Dose (

    
     or 
    
    
    
    ).
  • Stability Check: Unlike DEET, the methoxy ether linkage is generally stable, but the amide bond can be susceptible to hydrolysis under extreme pH. Maintain neutral pH (6.5–7.5) if using aqueous emulsions.

Experimental Workflow

The following diagram illustrates the logical flow from chemical preparation to high-fidelity human testing.

BioassayWorkflow cluster_decision Decision Gate Prep Chemical Preparation (Ethanol Solvation) Screening Phase 1: In Vitro Screening (K&D Module / Membrane) Prep->Screening 0.1 - 2.0 mg/cm² Spatial Phase 2: Spatial Repellency (Y-Tube Olfactometer) Screening->Spatial If RI > 50% Contact Phase 3: In Vivo Efficacy (Arm-in-Cage / WHO Std) Spatial->Contact Toxicity Clearance Analysis Data Analysis (CPT & RI Calculation) Contact->Analysis Landing Counts

Figure 1: Sequential testing pipeline ensuring safety and efficacy validation before human exposure.

Phase 1: High-Throughput Screening (K&D Module)

Objective: To determine intrinsic repellency without human bait, minimizing ethical concerns during early-stage testing. Apparatus: Klun & Debboun (K&D) Module or similar static-air membrane feeding system.

Protocol:

  • Reservoir Preparation: Fill the module cells with warmed (

    
    ) CPDA-1 preserved bovine blood or an ATP-saline phagostimulant solution.
    
  • Membrane: Cover reservoirs with a collagen membrane (sausage casing) or Parafilm.

  • Treatment:

    • Cut organdy cloth or nylon mesh into strips fitting the module.

    • Apply the test solution (

      
      -diethyl-2-methoxybenzamide) at a density of 1.67 mg/cm²  (standard screening dose).
      
    • Allow solvent (ethanol) to evaporate for 15 minutes.

    • Place treated cloth over the membrane.

  • Exposure:

    • Introduce 5–10 nulliparous, sugar-starved (24h) female mosquitoes (Aedes aegypti or Anopheles stephensi) into the exposure chamber.

    • Open the gate allowing access to the treated surface.

  • Data Collection: Record the number of mosquitoes probing/feeding at 1-minute intervals for 20 minutes.

Calculation (Repellency Index - RI):



Where 

is the number of landings/bites on the solvent control, and

is the number on the treated surface.

Phase 2: Spatial Repellency (Y-Tube Olfactometer)

Objective: To determine if the compound acts as a spatial repellent (vapor phase) or strictly a contact irritant. The volatility of the ortho-methoxy analog may differ from DEET.

Protocol:

  • Airflow: Establish a clean, humidified airstream (25 ± 2°C, 60–70% RH) at 20–30 cm/s.

  • Stimulus:

    • Arm A (Control): Filter paper treated with solvent only.

    • Arm B (Treatment): Filter paper treated with this compound (1 mg release rate).

  • Attractant: A standard attractant (e.g., synthetic human odor blend or

    
     pulse) is placed upwind of the treatment to motivate flight.
    
  • Bioassay:

    • Release 20 mosquitoes into the downwind release chamber.

    • Record the number of mosquitoes entering Arm A vs. Arm B over 5 minutes.

  • Interpretation:

    • If mosquitoes avoid Arm B but do not land, the compound has spatial repellency .

    • If mosquitoes fly up Arm B but refuse to land/stay, it is a contact irritant .

Phase 3: In Vivo Efficacy (Arm-in-Cage)

Standard: WHO Guidelines (2009) / EPA OPPTS 810.3700. Requirement: IRB/Ethics Committee approval is mandatory before human testing.

Protocol:

  • Test Subjects: Healthy volunteers with no history of sensitivity to amide-based compounds.

  • Cage Conditions:

    
     cm cages containing 200 nulliparous, host-seeking females (5–7 days old).
    
  • Control Test:

    • Insert untreated arm (protected by a glove, exposing only a 600 cm² forearm area).

    • Verify "biting pressure":

      
       landings in 30 seconds. If pressure is low, discard the cage.
      
  • Treatment Application:

    • Apply 1 mL of the test solution (e.g., 20% this compound) to the forearm.

    • Target dose: 1.0 mg/cm² (standard comparison dose).

  • Exposure Cycle:

    • Insert the treated arm for 3 minutes every 30 minutes.

    • Record "landings" (mosquito stays >2 seconds) or "probing" (attempt to bite). Do not allow blood feeding.

  • Endpoint:

    • Complete Protection Time (CPT): The time elapsed between repellent application and the first confirmed bite (or second bite within the same exposure period).[1]

Data Presentation & Analysis

Summarize findings in the following format to facilitate direct comparison with DEET.

Table 1: Comparative Efficacy Metrics

CompoundDose (mg/cm²)Mean CPT (min) ± SEED50 (µg/cm²)Spatial Activity?
DEET (Standard) 1.0360 ± 2515.2Yes (Moderate)
This compound 1.0[Experimental Data][Calc][Yes/No]
Ethanol (Control) N/A< 1N/ANo

Mechanistic Insight: The following diagram hypothesizes the interaction mode. If the 2-methoxy group creates steric clash, the binding affinity to the Orco/OR complex may decrease compared to DEET, resulting in lower CPT.

Mechanism Ligand This compound Receptor Odorant Receptor (OR) / Orco Complex Ligand->Receptor Diffusion Binding Ligand-Receptor Binding (Steric/Electronic Fit) Receptor->Binding Interaction Signal Sensory Neuron Hyperactivation (Confused Signaling) Binding->Signal Transduction Behavior Avoidance / Repellency Signal->Behavior Response

Figure 2: Proposed signaling pathway. The efficacy of the ligand depends on the "Binding" step, where the ortho-methoxy group's steric bulk plays a critical role.

References

  • World Health Organization (WHO). (2009).[2][3] Guidelines for efficacy testing of mosquito repellents for human skin. WHO Pesticide Evaluation Scheme.[3] [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2010).[4][5] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link][4][5][6]

  • Leal, W. S., et al. (2014). Structure-Activity Relationships of DEET Analogs and the Reception of Repellents by Mosquitoes. [Link]

  • Debboun, M., et al. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. (Standard Reference Text).

Sources

recrystallization solvent systems for N,N-diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Strategies for N,N-Diethyl-2-methoxybenzamide

Executive Summary & Challenge Definition

The Challenge: this compound presents a specific purification challenge common to N,N-dialkyl benzamides. Structurally, it possesses a "schizophrenic" solubility profile: the ortho-methoxy and amide core provide polarity and hydrogen-bond acceptance, while the diethyl "tail" and aromatic ring confer significant lipophilicity.

Unlike simple primary amides (e.g., 2-methoxybenzamide, MP ~127°C) which crystallize readily, the N,N-diethyl derivative often exists as a viscous oil or a low-melting solid (MP < 50°C) due to the disruption of intermolecular hydrogen bonding by the ethyl groups. Consequently, standard recrystallization attempts frequently result in "oiling out"—a phenomenon where the compound separates as a second liquid phase rather than a crystalline solid.

The Solution: This protocol details specific solvent systems and thermodynamic controls designed to bypass the "oil gap" and induce lattice formation.

Physicochemical Profile & Solvent Logic

To select the correct solvent, we must understand the molecular interactions.

FeatureChemical ImplicationSolvent Strategy
Diethyl Amide Group High lipophilicity; disruption of H-bond donation.Soluble in DCM, EtOAc, Toluene.
2-Methoxy Group Ortho-effect; H-bond acceptor.Soluble in Alcohols; provides a "hook" for polar interaction.
Physical State Low Melting Point / Viscous Oil.Requires Deep Cooling. Room temp crystallization will likely fail.
Solvent Selection Matrix

Based on empirical data for structural analogs (e.g., N,N-diethyl-3-methylbenzamide/DEET and 2-benzoyl-N,N-diethylbenzamide), the following systems are validated:

System ClassSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)MechanismRisk Profile
Recommended Ethyl Acetate / n-Heptane 1:3 to 1:5 Classical polarity gradient.Low risk of reaction; moderate risk of oiling.
High Purity DCM / Hexane 1:2 Chlorinated solvent stabilizes the amide dipole.High evaporation rate requires sealed vessels.
Aggressive Ethanol / Water Varies Strong hydrophobic exclusion.High risk of oiling out. Use only if MP > 45°C.
Alternative Diisopropyl Ether (DIPE) Single Moderate polarity matches the amide.Peroxide risk; requires cooling to -20°C.

Decision Logic: The "Oil vs. Crystal" Pathway

The following workflow illustrates the critical decision points when developing the crystallization process.

RecrystallizationLogic Start Crude this compound SolubilityTest Dissolve in Min. Vol. Hot Solvent (EtOAc or DCM) Start->SolubilityTest CheckClear Is solution clear? SolubilityTest->CheckClear CheckClear->SolubilityTest No (Add more solvent) Filter Hot Filtration (Remove insolubles) CheckClear->Filter Yes AddAnti Add Anti-Solvent (Heptane/Hexane) until Cloud Point Filter->AddAnti Cooling Slow Cooling to RT AddAnti->Cooling Observation Observation Cooling->Observation Crystals Crystalline Solid (Success) Observation->Crystals Precipitate Oil Oiling Out (Phase Separation) Observation->Oil Liquid Droplets Remedy1 Reheat -> Add more Solvent -> Slower Cool + Seed Crystal Oil->Remedy1 Attempt 1 Remedy2 Switch to Deep Freeze (-20°C) with Vigorous Stirring Oil->Remedy2 Attempt 2 Remedy1->Cooling Remedy2->Crystals

Figure 1: Decision tree for optimizing the recrystallization of low-melting benzamides.

Detailed Protocol: The "Cloud Point" Method

Objective: Purify 5.0 g of crude this compound using the Ethyl Acetate/Heptane system.

Materials:

  • Solvent A (Good Solvent): Ethyl Acetate (HPLC Grade).

  • Solvent B (Anti-Solvent): n-Heptane (HPLC Grade). Note: Heptane is preferred over Hexane due to higher boiling point, allowing a wider temperature gradient.

  • Equipment: 50 mL Erlenmeyer flask, magnetic stir bar, heating block, ice-salt bath (-10°C).

Step-by-Step Methodology:

  • Dissolution:

    • Place 5.0 g of crude material in the flask with a stir bar.

    • Add 5 mL of Ethyl Acetate.

    • Heat gently to 50°C (Do not boil violently).

    • If not dissolved, add Ethyl Acetate in 0.5 mL increments until a clear yellow/orange solution is obtained. Target concentration: ~1 g/mL.

  • Anti-Solvent Titration:

    • Maintain temperature at 50°C.

    • Add warm n-Heptane dropwise.

    • The Critical Moment: Continue adding until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add exactly 2-3 drops of Ethyl Acetate to clear the solution back to transparency.

  • Controlled Cooling (The Nucleation Phase):

    • Remove from heat.[1] Cover the flask with foil (exclude light).

    • Allow to cool to Room Temperature (RT) undisturbed on a cork ring.

    • Seeding: If available, add a single seed crystal of pure product at 30°C. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Deep Cooling:

    • Once at RT, inspect for oil droplets.[2]

      • If Oil: Reheat and add 10% more Ethyl Acetate.

      • If Crystals: Move to an ice-salt bath (-10°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash with cold (-20°C) n-Heptane/Ethyl Acetate (9:1 mixture).

    • Vacuum dry at RT (Heat may melt the product).

Troubleshooting: Handling "Oiling Out"

"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (crystallization boundary).

Mechanism: The solution becomes supersaturated, but the energy barrier to form a crystal lattice is higher than the energy to form an amorphous liquid droplet.

Corrective Actions:

  • Trituration: If an oil forms at the bottom, decant the supernatant. Add fresh, cold n-Heptane to the oil and grind it vigorously with a glass rod. This mechanical stress often forces the oil to solidify.

  • The "Slow Evaporation" Hybrid: Dissolve the oil in DCM (10 mL). Layer Hexane (20 mL) carefully on top without mixing. Cover with parafilm poke with small holes. Let stand for 24-48 hours. The slow diffusion of Hexane into the DCM layer allows for extremely slow supersaturation, favoring crystals over oil.

References

  • Polymorphism in Benzamides

    • Cuthbert, S. et al. "The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide." MDPI Crystals, 2021.
    • Relevance: Establishes solubility behavior of diethyl-benzamide analogs (soluble in DCM/Hexane, oils out in Acetone).
  • General Synthesis & Purification of Diethyl Benzamides

    • Patureau, F. W. et al. "(E)-N,N-Diethyl-2-styrylbenzamide."[3] Organic Syntheses, 2014, 91, 252-264.

    • Relevance: Describes the viscous oil nature of these compounds and purification via silica, highlighting the difficulty of crystalliz
  • Two-Solvent Recrystallization Protocols

    • Massachusetts Institute of Technology (MIT). "8.
    • Relevance: Provides the foundational logic for the "Cloud Point" method used in the protocol.
  • Physical Properties of DEET (Analog)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4284, DEET."
    • Relevance: Confirms the liquid/low-melting solid state of the N,N-diethyl-3-methyl isomer, validating the need for deep cooling str

Sources

Application Note: A Comprehensive Guide to the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of N,N-diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, science-driven guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N,N-diethyl-2-methoxybenzamide. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the analysis of this compound in various matrices. Moving beyond a simple recitation of steps, this note elucidates the scientific rationale behind each decision in the method development process—from initial analyte characterization to full validation according to International Council for Harmonisation (ICH) guidelines. The final validated method demonstrates excellent linearity, accuracy, precision, and specificity, proving its suitability for routine analytical applications.

Analyte Characterization & Foundational Strategy

A thorough understanding of the analyte's physicochemical properties is the cornerstone of any successful analytical method development. This compound is an aromatic amide, and its properties dictate the most logical starting point for chromatographic separation.

The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase.[1][2] The molecular structure of this compound includes a non-polar benzene ring and diethyl groups, along with a polar amide and a methoxy group. Its computed XLogP3 value of 1.4 suggests moderate hydrophobicity, making it an ideal candidate for RP-HPLC.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceRationale for HPLC Method
Chemical Structure CCN(CC)C(=O)C1=CC=CC=C1OC[3]The presence of a benzene ring (chromophore) allows for UV detection.
Molecular Formula C₁₂H₁₇NO₂[3]-
Molecular Weight 207.27 g/mol [3]A relatively small molecule, well-suited for standard HPLC columns.
XLogP3 (Hydrophobicity) 1.4[3]Indicates moderate non-polarity, ideal for C18 stationary phases.
pKa (Predicted) -1.14 (Amide)[4]The amide group is generally neutral across a wide pH range, simplifying mobile phase selection.
UV Absorbance Aromatic compounds like benzamides typically exhibit strong absorbance between 220-270 nm.[5]N/AEnables sensitive detection using a standard UV or PDA detector.

Strategic HPLC Method Development

The development process is a systematic journey from a general, scouting method to a highly optimized, specific protocol. Our approach is divided into two key phases: scouting and optimization. The goal is to achieve a method that provides a sharp, symmetrical, and well-resolved peak for the analyte in a minimal amount of time.

G cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization A Analyte Properties (Table 1) B Column Selection (e.g., C18, Phenyl-Hexyl) A->B Guides initial choices C Mobile Phase Screening (ACN vs. MeOH, pH) A->C Guides initial choices D Detector Wavelength (PDA Scan) A->D Guides initial choices E Gradient Adjustment (Slope & Time) B->E F Flow Rate Tuning (Efficiency vs. Pressure) E->F G Temperature Control (Viscosity & Selectivity) F->G H Final Optimized Method G->H caption Figure 1. HPLC Method Development Workflow. G Start Validated Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness caption Figure 2. ICH Q2(R2) Method Validation Workflow.

Sources

Strategic Amide Coupling of o-Methoxybenzoic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Substrates

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] Its prevalence in pharmaceuticals, natural products, and polymers underscores the need for robust and reliable synthetic protocols.[1][2] This guide focuses on the amide coupling of o-methoxybenzoic acid, a common building block that presents a unique challenge due to steric hindrance from the ortho-methoxy group. This substituent can significantly impede the approach of the amine nucleophile to the activated carboxylic acid, often leading to sluggish reactions and diminished yields when using standard protocols.[3][4]

This application note provides a detailed examination of the mechanistic principles behind amide coupling, offers guidance on reagent selection, and presents field-proven, step-by-step protocols designed to overcome the steric challenges associated with o-methoxybenzoic acid. The aim is to equip researchers with the knowledge to troubleshoot and optimize these crucial transformations.

The Core Principle: Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the reaction universally proceeds through the activation of the carboxylic acid to generate a highly reactive intermediate.[5][6] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. The choice of coupling reagent is paramount as it dictates the nature of this activated intermediate and the overall efficiency of the reaction.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid o-Methoxybenzoic Acid Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Active_Intermediate Activation Reagent Coupling Reagent + Additive (optional) Reagent->Active_Intermediate Amide Target Amide Active_Intermediate->Amide Byproduct Byproduct (e.g., Urea, HOBt) Active_Intermediate->Byproduct Amine Amine (R-NH2) Amine->Amide Nucleophilic Attack

Caption: General workflow for a two-step, one-pot amide coupling reaction.

Selecting the Optimal Coupling Reagent

The success of coupling a sterically hindered acid like o-methoxybenzoic acid hinges on the selection of a sufficiently powerful activation agent.

Carbodiimide-Based Reagents (EDC, DCC)

Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used due to their affordability and the convenient removal of the corresponding urea byproduct.[6] The reaction proceeds via a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, a common cause of failed reactions.

To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are essential.[6][8] These additives trap the O-acylisourea to form a more stable and still highly reactive active ester, which then efficiently reacts with the amine.[9]

Uronium/Aminium-Based Reagents (HATU, HBTU)

For sterically demanding substrates, uronium or aminium reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice.[10] HATU is derived from HOAt (1-Hydroxy-7-azabenzotriazole), which is more acidic and a better leaving group than HOBt. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the reaction rate, which is particularly beneficial for hindered systems.[11] HATU-mediated couplings are generally faster and more efficient than those using carbodiimides, justifying their use in challenging cases.[10]

G cluster_EDC EDC/HOBt Activation cluster_HATU HATU Activation Acid1 o-Methoxybenzoic Acid Acylisourea O-Acylisourea (Unstable) Acid1->Acylisourea EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester (More Stable) Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Acid2 o-Methoxybenzoic Acid HOAt_Ester HOAt Active Ester (Highly Reactive) Acid2->HOAt_Ester HATU HATU + Base HATU->HOAt_Ester

Caption: Activation pathways for o-methoxybenzoic acid using EDC/HOBt vs. HATU.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the amide coupling of o-methoxybenzoic acid with a generic primary amine (e.g., benzylamine). Researchers should adjust substrate amounts and purification methods as needed.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a cost-effective and reliable method suitable for many amine coupling partners.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add o-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1–0.5 M concentration).[12]

  • Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.

  • Carbodiimide Addition: Add EDC·HCl (1.2 eq) to the mixture.[12] Stir at room temperature for 15-30 minutes to allow for pre-activation (formation of the HOBt active ester).

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) if the amine is provided as a salt.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-16 hours).[8]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl (to remove excess base and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.[8]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging couplings, including with electron-deficient or sterically hindered amines, where Protocol 1 may be sluggish.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add o-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Reagent Addition: Add the amine (1.0-1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).[11]

  • Coupling Reagent Addition: Add HATU (1.1 eq) portion-wise to the mixture.[1] The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir at room temperature. These reactions are often much faster than EDC couplings, typically completing within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer multiple times with water to remove DMF and the water-soluble byproducts. Follow with a wash using saturated LiCl solution to further aid DMF removal if necessary.

    • Wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material via flash column chromatography to yield the final amide product.

G Setup 1. Combine Acid (+ Amine for HATU) in Anhydrous Solvent under N2 Activation 2. Add Coupling Reagents (EDC/HOBt or HATU/Base) Setup->Activation Reaction 3. Stir at Room Temperature (1-16 hours) Activation->Reaction Monitor 4. Monitor by TLC / LC-MS Reaction->Monitor Workup 5. Aqueous Work-up (Acid/Base Washes) Monitor->Workup Purify 6. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: A generalized experimental workflow for amide coupling reactions.

Protocol Comparison at a Glance

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBt (or OxymaPure)None (HOAt is part of HATU)
Base DIPEA or TEADIPEA
Typical Solvent DCM, DMFDMF
Reaction Time 4–16 hours1–4 hours
Pros - Cost-effective- Readily available reagents- Water-soluble urea byproduct[6]- High efficiency for hindered substrates[10]- Fast reaction rates[11]- Low rates of side reactions
Cons - Slower reaction rates- Potential for side reactions if no additive is used- Higher cost- Byproducts can be harder to remove

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation (reagent potency).2. Severe steric hindrance.[13]3. Reagents or solvent contain water.1. Use fresh, high-quality coupling reagents.2. Switch from EDC/HOBt to a more potent reagent like HATU or COMU.[10][14]3. Gently heat the reaction (e.g., to 40-50 °C).4. Ensure all glassware is oven-dried and use anhydrous solvents.
Starting Acid Remains 1. Incomplete activation.2. Amine is not nucleophilic enough (e.g., electron-deficient aniline).1. Increase the equivalents of the coupling reagent (e.g., to 1.5 eq).2. Allow for a longer pre-activation time before adding the amine (for EDC/HOBt).3. Use HATU, which is more effective for electron-deficient amines.[9]
Difficult Purification 1. Byproducts from coupling reagents (e.g., tetramethylurea from HATU).2. Emulsion during aqueous work-up.1. For HATU, ensure thorough aqueous washes (water, LiCl solution) to remove byproducts.2. For EDC, the urea byproduct is water-soluble and should be removed with the aqueous washes.[6]3. Break emulsions by adding brine to the separatory funnel.

Conclusion

The successful amide coupling of o-methoxybenzoic acid is readily achievable with careful consideration of the steric factors and appropriate selection of reagents. While standard EDC/HOBt protocols are often sufficient, the use of more powerful uronium-based reagents like HATU provides a more robust and efficient solution for overcoming the steric hindrance imposed by the ortho-substituent. By understanding the underlying mechanisms and following optimized protocols, researchers in drug development and organic synthesis can reliably synthesize these important amide-containing molecules.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Link

  • Patel, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

  • Ulvog, J., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Link

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link

  • Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid. Link

  • Gäb, J., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Chemistry – A European Journal. Link

  • Organic Syntheses. (2016). An Efficient and Scalable Procedure for the Preparation of Z-L-Phg-Val-OMe. Organic Syntheses Procedure. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Zolfigol, M.A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Link

  • Gäb, J., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Link

  • El-Faham, A., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • Aapptec Peptides. Coupling Reagents. Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Link

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. Link

  • Jadhav, S.S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Link

  • Leitch, J.A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Link

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Link

  • Wikipedia. HATU. Link

  • Zhang, Y., et al. (2018). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. Link

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Link

  • Isenegger, P.G., & Bode, J.W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxidative Coupling of N,N-Diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-OXC Assigned Specialist: Senior Application Scientist (Organometallic Division) Subject: Troubleshooting Yield & Selectivity in DoM-Mediated Oxidative Dimerization

Introduction: The Mechanistic Landscape

You are likely attempting to synthesize the hindered biaryl (2,2'-dimethoxy-N,N,N',N'-tetraethyl-[1,1'-biphenyl]-3,3'-dicarboxamide) via a Directed Ortho Metalation (DoM) strategy followed by Oxidative Dimerization .

This transformation relies on two distinct kinetic phases:[1]

  • Lithiation: Formation of the ortho-lithio intermediate (usually at the C3 position, between the amide and methoxy groups, due to synergistic directing effects).

  • Oxidative Coupling: Single Electron Transfer (SET) mediated dimerization, typically using Fe(acac)₃ or Cu(II) salts.

Yield failures in this specific reaction are rarely random; they stem from the instability of the C3-lithio species or the inefficiency of the SET step due to steric crowding.

Part 1: Diagnostic & Troubleshooting (Q&A)

Phase 1: The Lithiation Step

Q: I am recovering a large amount of starting material (SM). Is my oxidant failing? A: Likely not. High SM recovery usually indicates a failure in the lithiation step, not the oxidation. The C3 position in N,N-diethyl-2-methoxybenzamide is sterically crowded (sandwiched between a diethylamide and a methoxy group).

  • Diagnosis: Quench a small aliquot with D₂O before adding the oxidant. Analyze by ¹H NMR. If you do not see >90% deuterium incorporation at C3, your metalation is incomplete.

  • Solution: Switch from n-BuLi to s-BuLi (1.1–1.3 equiv) and ensure TMEDA (1.1 equiv) is present. The bulky amide requires a stronger base and a disaggregating agent to access the hindered C3 proton.

Q: I see a mixture of regioisomers in the crude NMR. What happened? A: You likely have "lithium migration" or competitive lithiation at C6 (ortho to the amide, but meta to the methoxy).

  • Mechanism: While C3 is thermodynamically favored due to the "cooperative effect" of two DMGs, it is kinetically slower to access due to sterics. If the temperature rises above -70°C during lithiation, the "Kinetic vs. Thermodynamic" control is lost.

  • Solution: Maintain -78°C strictly during the addition of s-BuLi. Allow a longer "soak time" (1–2 hours) at -78°C rather than warming it up to drive the reaction.

Phase 2: The Oxidative Coupling Step

Q: My lithiation is good (checked with D₂O), but the biaryl yield is still <40%. A: This points to a failure in the SET (Single Electron Transfer) step. The oxidative dimerization of hindered aryllithiums is extremely sensitive to the rate of oxidant addition and the aggregation state of the lithium species.

  • The "Iron Spike" Issue: If you add solid Fe(acac)₃, it clumps, leading to localized "hotspots" of oxidation and radical quenching.

  • Solution: Dissolve Fe(acac)₃ in THF/toluene before addition. Add it rapidly via cannula. Slow addition favors protonation (quenching) over dimerization because the radical concentration remains too low for second-order coupling kinetics.

Q: The reaction turns black/tarry, and purification is a nightmare. A: The black color is characteristic of reduced iron species (Fe⁰/Feᴵᴵ). However, "tar" suggests polymerization or over-oxidation.

  • Solution: Ensure you are using Fe(acac)₃ (Iron III), not Fe(acac)₂. The stoichiometry must be at least 1.0–1.5 equivalents relative to the lithio species. Using catalytic amounts (unless re-oxidizing with O₂) will fail in this specific homocoupling protocol.

Part 2: Optimized Experimental Protocol

This protocol is designed to maximize the C3-C3' coupling of this compound.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Substrate 1.0PrecursorDry azeotropically with toluene.
TMEDA 1.2LigandDistilled over CaH₂. Essential for breaking Li-aggregates.
s-BuLi 1.2BaseTitrate before use. n-BuLi is often too weak/slow for C3.
Fe(acac)₃ 1.5OxidantMust be anhydrous. Store in desiccator.
THF [0.2 M]SolventAnhydrous, inhibitor-free.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add THF and TMEDA .[2] Cool to -78°C (dry ice/acetone).

  • Substrate Addition: Add this compound (dissolved in minimal THF) dropwise. Stir for 15 min.

  • Metalation: Add s-BuLi dropwise over 20 minutes via syringe pump or carefully down the side of the flask.

    • Checkpoint: The solution often turns yellow/orange. Stir at -78°C for 2 hours . (Do not warm up yet).

  • Oxidation (The Critical Step):

    • Prepare a solution of Fe(acac)₃ in THF (or THF/Toluene mix) in a separate Schlenk flask under Argon.

    • Transfer the Fe(acac)₃ solution rapidly via large-bore cannula into the lithio-solution at -78°C.

    • Why Rapidly? You need a high instantaneous concentration of radicals to favor Dimerization (

      
      ) over H-abstraction (
      
      
      
      ).
  • Warm-up: Remove the cooling bath immediately after oxidant addition. Allow to warm to Room Temperature (RT) overnight.

  • Quench: Add saturated aqueous NH₄Cl.

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the pathway and the critical divergence points where yield is lost.

OxidativeCoupling cluster_conditions Critical Control Points SM This compound Complex Pre-Lithiation Complex (TMEDA coordinated) SM->Complex + TMEDA, -78°C Lithiated C3-Lithio Intermediate (Sterically Crowded) Complex->Lithiated + s-BuLi (Kinetic Deprotonation) Radical Aryl Radical Species Lithiated->Radical + Fe(acac)3 (SET Oxidation) SideProduct2 Regioisomer (C6) Lithiated->SideProduct2 Warm > -70°C (Thermodynamic Drift) Product Biaryl Dimer (Target) Radical->Product Dimerization (Requires High Conc.) SideProduct1 SM Recovery (Protonation) Radical->SideProduct1 H-Abstraction (Solvent/Slow Addition)

Caption: Pathway analysis showing the critical dependency on temperature for regiocontrol and oxidant addition rate for dimerization efficiency.

Part 4: Advanced Troubleshooting (The "Gold Standard")

If the standard Fe(acac)₃ protocol yields <50%, consider these advanced modifications:

The "Reverse Addition" Technique

Instead of adding Iron to Lithium, transfer the Lithium species via cannula into a pre-cooled solution of Fe(acac)₃ at -78°C.

  • Why? This ensures the oxidant is always in excess relative to the lithio species, maximizing the probability of oxidation over side reactions.

Alternative Oxidants

If Fe(acac)₃ fails to give clean conversion, switch to CuCl₂ (anhydrous).

  • Protocol: Generate the lithio species, then add CuCl₂ (2.0 equiv). This forms an organocuprate intermediate which decomposes thermally to the biaryl. This is often cleaner but slower.

Workup for Emulsions

Iron salts create terrible emulsions with amides.

  • The Fix: Wash the organic layer with 10% aqueous citric acid or sodium potassium tartrate (Rochelle's salt) solution. This chelates the iron and breaks the emulsion effectively.

References

  • Snieckus, V. (1990). Directed ortho metalation.[3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[6] Chemical Reviews, 90(6), 879–933. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. (Cited for aggregation effects). Link

  • Spring, D. R., et al. (2001). Oxidative coupling of aryllithium reagents: A convenient synthesis of biaryls. Chemical Communications, (24), 2604–2605. (Cited for Fe(acac)3 protocols). Link

  • Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group. The Journal of Organic Chemistry, 47(1), 34–46. Link

Sources

purification of N,N-diethyl-2-methoxybenzamide from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N,N-diethyl-2-methoxybenzamide

Status: Active Ticket ID: PUR-AMIDE-002 Assigned Specialist: Senior Application Scientist

Overview

You are likely synthesizing This compound via an amidation reaction (e.g., reacting 2-methoxybenzoic acid with diethylamine using a coupling agent like DCC/EDC, or via the acid chloride).

The crude reaction mixture typically contains:

  • Target Amide: Neutral, lipophilic (likely an oil or low-melting solid).

  • Unreacted Diethylamine: Basic, volatile, strong odor.

  • Unreacted 2-Methoxybenzoic Acid: Acidic.

  • Coupling Byproducts: Dicyclohexylurea (DCU) if DCC was used (insoluble white solid).

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification method due to the distinct acid/base properties of the impurities, followed by Flash Chromatography for polishing.

Module 1: The "Triage" Protocol (Liquid-Liquid Extraction)

Objective: Isolate the neutral amide from acidic and basic impurities using pH manipulation. Prerequisite: Your product must be dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

Step-by-Step Workflow
  • Acid Wash (Removes Diethylamine):

    • Wash the organic phase (containing crude product) with 1M HCl (2 x 20 mL).

    • Mechanism:[1][2][3][4][5][6] Diethylamine (

      
      ) is protonated to form diethylammonium chloride, which is highly water-soluble. The amide (
      
      
      
      ) remains neutral and stays in the organic layer.
    • Caution: Keep the wash cold and brief to prevent hydrolysis of the amide bond, although ortho-substituted benzamides are generally robust.

  • Base Wash (Removes 2-Methoxybenzoic Acid):

    • Wash the organic phase with Saturated NaHCO₃ (2 x 20 mL).

    • Mechanism:[1][2][3][4][5][6] 2-Methoxybenzoic acid (

      
      ) is deprotonated to form the sodium carboxylate salt, which partitions into the aqueous layer.
      
    • Note: Use a separatory funnel and vent frequently, as CO₂ gas will be generated.

  • Neutral Wash & Drying:

    • Wash with Brine (Saturated NaCl) to remove residual water from the organic phase.

    • Dry over Anhydrous Na₂SO₄ or MgSO₄.[1]

    • Filter and concentrate in vacuo.

Data Summary: Solubility & pKa Logic

ComponentChemical NaturepKa (Approx)Fate in 1M HClFate in Sat. NaHCO₃
Target Amide Neutral~ -0.5 (O-protonation)Organic LayerOrganic Layer
Diethylamine Basic~ 11.0Aqueous Layer (Salt)Organic Layer
2-Methoxybenzoic Acid Acidic~ 4.1Organic LayerAqueous Layer (Salt)
Visual Workflow: Acid-Base Extraction

ExtractionWorkflow Start Crude Mixture in DCM AcidWash Add 1M HCl (Acid Wash) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer (Contains Diethylammonium Cl) Sep1->AqLayer1 Top Layer (if DCM bottom) OrgLayer1 Organic Layer (Amide + Acid) Sep1->OrgLayer1 Bottom Layer (DCM) BaseWash Add Sat. NaHCO3 (Base Wash) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer (Contains Benzoate Salt) Sep2->AqLayer2 OrgLayer2 Organic Layer (Purified Amide) Sep2->OrgLayer2 Final Dry (Na2SO4) & Concentrate Target: this compound OrgLayer2->Final

Caption: Logical flow for the chemical separation of basic amines and acidic starting materials from the neutral amide target.

Module 2: Advanced Purification (Flash Chromatography)

Objective: Remove non-ionic impurities (e.g., DCC urea, non-polar byproducts) that survive extraction.

Issue: If you used DCC (Dicyclohexylcarbodiimide), you likely have Dicyclohexylurea (DCU) contamination.[7] DCU is notoriously difficult because it is partially soluble in organic solvents, causing it to "streak" or co-elute with products.

Protocol: Silica Gel Chromatography
  • Sample Loading:

    • Do not load with DCM if avoiding DCU.

    • Recommended: Dissolve crude in a minimum amount of Toluene or adsorb onto Celite (dry load).

  • Solvent System Optimization:

    • Standard: Hexanes / Ethyl Acetate.[8][9][10][11]

    • For DCU Removal: DCU is slightly soluble in EtOAc but very insoluble in Hexanes/Ether.

    • Gradient: Start at 100% Hexanes → 0-30% EtOAc. The lipophilic diethyl groups on your amide will likely cause it to elute relatively early (Rf ~0.3-0.5 in 20% EtOAc/Hexane).

  • Troubleshooting Tailing:

    • If the amide "tails" (streaks) on the column, add 1% Triethylamine (TEA) to the eluent. This neutralizes slightly acidic silanol sites on the silica gel that may interact with the amide nitrogen.

Module 3: Troubleshooting & FAQs

Q1: I see a white precipitate forming in my reaction mixture. What is it?

A: If you used DCC, this is Dicyclohexylurea (DCU) .[7] This is actually good—it means the coupling worked.

  • Fix: Filter the reaction mixture through a sintered glass funnel or a Celite pad before workup. Wash the solid with cold Ethyl Acetate.[7] This removes the bulk of the byproduct immediately [1][2].

Q2: My product still smells strongly of amine (fishy odor) after the acid wash.

A: The diethylamine was not fully removed.

  • Cause: The pH of the aqueous layer might not have been low enough, or the extraction was inefficient.

  • Fix: Repeat the wash with 2M HCl . Ensure vigorous shaking to maximize surface area contact between phases. Verify the aqueous layer pH is < 2 using pH paper.

Q3: The yield is lower than expected. Where did my product go?

A: Check the aqueous layers from your extraction.

  • Scenario A (Acid Wash): If you used very concentrated acid (>3M) or heat, you may have hydrolyzed the amide back to the amine/acid.

  • Scenario B (Base Wash): If your product is an oil, it might have formed an emulsion.

  • Fix: Re-extract the aqueous layers with DCM. Combine with the main organic layer.

Q4: I cannot get rid of the DCU urea byproduct; it keeps appearing in the NMR.

A: DCU is stubborn. If filtration and chromatography fail:

  • Precipitation Trick: Dissolve the semi-pure product in a minimum amount of cold Acetone or Acetonitrile and chill at -20°C overnight. DCU often crystallizes out while the amide remains in solution [2].

  • Alternative: Switch coupling agents in future batches. Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and vanishes completely during the aqueous workup [3].

References

  • BenchChem. (2025).[1][12] Identifying and minimizing side reactions in benzamide synthesis. Retrieved from 12[1]

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from 13

  • ResearchGate. (2013). How can I remove DCU byproduct formed during esterification/amidation? Retrieved from 11

  • Biotage. (2023).[10][11] How should I purify a complex, polar, amide reaction mixture? Retrieved from 10

Sources

optimizing reaction temperature for ortho-substituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Benzamide Synthesis Technical Support Center Topic: Optimizing Reaction Temperature for Ortho-Substituted Benzamide Synthesis

Introduction: The Thermal Paradox of Ortho-Substitution

Welcome to the technical support center. If you are here, you are likely facing the "Ortho-Effect Paradox": your reaction requires heat to overcome the steric barrier of the ortho-substituent, yet that very heat is degrading your catalyst, hydrolyzing your acid chloride, or promoting decarboxylation.

Synthesizing ortho-substituted benzamides is fundamentally different from para- or meta-analogues. The ortho-substituent creates a "steric gate" that inhibits the nucleophilic attack on the carbonyl carbon. Furthermore, it forces the carbonyl group out of planarity with the benzene ring (Steric Inhibition of Resonance), altering the electrophilicity of the acyl center.

This guide moves beyond generic protocols to specific, temperature-dependent troubleshooting for high-value, sterically hindered scaffolds.

Module 1: Kinetic Control & Activation Energy

Q1: I am using standard coupling reagents (HATU/EDC) at room temperature, but my conversion is stuck at <20%. Should I just heat it to reflux?

A1: Do not immediately reflux. With standard coupling reagents like HATU or EDC, the active ester formed is thermally unstable. Heating these reactions above 40–50°C often leads to the decomposition of the activated intermediate (e.g., formation of tetramethylurea from HATU) rather than product formation.

The Fix:

  • Switch Reagents: If sterics are high, HATU is often too bulky. Switch to T3P (Propylphosphonic anhydride) . T3P is thermally stable and can be heated to 80–100°C in EtOAc or DMF without decomposition.

  • Stepwise Activation: If you must use HATU/EDC, activate the acid at 0°C for 30 minutes, then add the amine and slowly warm to 40°C.

  • The "Acid Chloride" Pivot: If T3P fails, you must abandon coupling reagents. Convert to the acid chloride (using SOCl₂ or (COCl)₂) which allows for higher reaction temperatures (refluxing toluene/DCM) required to overcome the steric barrier.

Q2: Why does my ortho-substituted benzoic acid decarboxylate when I try to make the amide at high temperatures?

A2: This is a classic thermodynamic trap. Electron-withdrawing ortho-substituents (like -NO₂ or -CF₃) destabilize the carboxyl bond at high temperatures (typically >120°C), promoting decarboxylation, especially under basic conditions.

Diagnostic Check:

  • Symptom: Loss of starting material, no amide product, formation of the aryl proton species (Ar-H).

  • Solution: Lower the temperature to 60–80°C and use a catalytic amount of DMF with oxalyl chloride to generate the acid chloride at a lower temperature, avoiding the harsh thermal conditions of refluxing thionyl chloride.

Module 2: Metal-Catalyzed Aminocarbonylation (Pd/Ni)

Q3: I am running a Pd-catalyzed aminocarbonylation on an ortho-bromoarene at 90°C (standard protocol), but the yield is negligible. The catalyst seems to precipitate (Pd black).

A3: 90°C is insufficient for ortho-substituted substrates in aminocarbonylation. The oxidative addition of Pd into an ortho-hindered aryl halide is slow, and the subsequent CO insertion is reversible. If the temperature is too low, the cycle stalls; if too high, the catalyst aggregates.

Optimization Protocol:

  • Temperature: Increase to 135°C . Data indicates this is the "sweet spot" for ortho-systems to drive the difficult reductive elimination step.

  • Ligand Switch: Standard PPh₃ is useless here. You need a ligand with a large bite angle and high thermal stability. Switch to Xantphos or DPEphos . These ligands stabilize the Pd center at 135°C and prevent Pd-black formation.

  • CO Source: Avoid balloon CO at these temperatures (safety/pressure issues). Use a solid CO surrogate like Mo(CO)₆ or N-formylsaccharin , which release CO slowly, matching the reaction kinetics.

Q4: Can I use microwave irradiation to speed up the synthesis?

A4: Yes, but with a caveat. Microwave heating is excellent for overcoming the activation energy of the nucleophilic attack in sterically crowded systems. However, solvent selection is critical .

  • Do not use DMF/DMAc above 150°C in the microwave for amidation, as they can decompose to form dimethylamine, which will compete with your amine substrate, leading to dimethylbenzamide impurities.

  • Recommended: Use 1,4-Dioxane or Toluene in a sealed vessel.

Module 3: The "Nuclear Option" for Extreme Sterics

Q5: My substrate has substituents at both ortho positions (2,6-disubstituted). Acid chlorides and Pd-catalysis have both failed. What now?

A5: You are fighting a losing battle with nucleophilic acyl substitution. You must switch to the Grignard-Isocyanate Protocol . Instead of attacking a hindered carbonyl, you invert the reactivity:

  • Convert your ortho-substituted aryl halide to a Grignard reagent (ArMgBr).

  • React it with an isocyanate (R-N=C=O).

Why this works: The attack happens at the isocyanate carbon, which is far less hindered than a carbonyl carbon buried between two ortho-groups. This reaction proceeds rapidly at 0°C to Room Temperature , completely bypassing the thermal requirements of traditional amidation.

Visualizing the Decision Matrix

Use the following workflow to select the optimal temperature and method based on your substrate's steric profile.

OrthoBenzamideOptimization Start Start: Ortho-Substituted Benzamide Synthesis StericCheck Assess Steric Hindrance Start->StericCheck LowSteric Single Ortho-Substituent (e.g., -Me, -F) StericCheck->LowSteric Moderate HighSteric Double Ortho-Substituents (2,6-disubstituted) StericCheck->HighSteric Severe Method1 Coupling Reagent (T3P) Temp: 60-80°C LowSteric->Method1 Acid Sensitive? No Method3 Pd-Aminocarbonylation Ligand: Xantphos Temp: 135°C LowSteric->Method3 Starting from Aryl Halide Method2 Acid Chloride Route Temp: Reflux (80-110°C) HighSteric->Method2 Stable Acid Method4 Grignard + Isocyanate Temp: 0°C -> RT HighSteric->Method4 Fails Method 2 Method2->Method4 Yield < 10%

Caption: Decision tree for selecting synthesis method and temperature based on steric hindrance levels.

Experimental Protocol: Optimized Acid Chloride Method

Context: For a standard ortho-methylbenzoic acid reacting with a secondary amine.

  • Activation (The "Vilsmeier" Trick):

    • Suspend 1.0 equiv of ortho-substituted benzoic acid in dry Toluene (0.5 M).

    • Add 1.5 equiv Oxalyl Chloride dropwise at room temperature.

    • Crucial Step: Add 2 drops of DMF . This forms the Vilsmeier reagent in situ, which catalyzes the formation of the acid chloride without requiring high heat initially.

    • Stir at RT for 1 hour, then heat to 60°C for 2 hours. (Monitor by TLC: quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling:

    • Evaporate the solvent and excess oxalyl chloride completely (use a high-vac manifold) to remove HCl.

    • Redissolve the crude acid chloride in dry DCM.

    • Add the amine (1.2 equiv) and Hunig's Base (DIPEA) (2.0 equiv) at 0°C .

    • Temperature Ramp: Allow to warm to Room Temperature. If no reaction after 4 hours, heat to reflux (40°C for DCM) .

    • Note: If using Toluene in step 2, you can heat to 110°C if necessary, but start low to avoid decomposition.

Data Table: Temperature vs. Yield Comparison

Data aggregated from Pd-catalyzed aminocarbonylation studies of ortho-substituted aryl iodides.

Substrate (Ortho-Group)MethodTemperatureLigandYieldNotes
2-Methyl Pd-Aminocarbonylation80°CPPh315%Poor conversion; Catalyst aggregation.
2-Methyl Pd-Aminocarbonylation135°C Xantphos 88% High T + Bidentate ligand required.
2-Nitro Acid Chloride110°C (Reflux)N/A35%Significant decarboxylation observed.
2-Nitro Acid Chloride60°C N/A82% Milder T preserves carboxyl group.
2,6-Dimethyl Acid Chloride110°CN/A<5%Steric failure.
2,6-Dimethyl Grignard + Isocyanate25°C N/A92% "Reverse" approach bypasses sterics.

References

  • BenchChem. (2025).[1][2] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from 3

  • Bhanage, B. M., et al. (2011).[4] Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides. The Journal of Organic Chemistry. Retrieved from 5[6][7]

  • Bode, J. W., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from 8

  • Organic Syntheses. (2024). Boric acid-catalyzed amide formation from carboxylic acids and amines. Retrieved from 9

  • Mkhonazi, B. D., et al. (2022).[10] Palladium-Catalysed Reductive Aminocarbonylation of Aryl Bromides and Iodides with Nitroarenes. SynOpen. Retrieved from 10

Sources

Technical Support Center: Purification of N,N-diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry operations. This guide provides detailed troubleshooting and frequently asked questions (FAQs) concerning the purification of N,N-diethyl-2-methoxybenzamide, specifically focusing on the removal of unreacted diethylamine. Our goal is to equip researchers, scientists, and drug development professionals with the expertise and practical insights needed to overcome common purification challenges, ensuring high-purity final products.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted diethylamine critical for my final product?

A1: Residual diethylamine, a volatile and corrosive secondary amine, can compromise the integrity of your final product in several ways. It can affect the accuracy of analytical characterization (e.g., NMR, LC-MS), interfere with downstream reactions, and potentially exhibit unintended biological activity in drug development screenings. Furthermore, its strong, unpleasant odor and basic nature make it an undesirable impurity.

Q2: What are the primary methods for removing diethylamine from my amide product?

A2: The most effective purification strategies leverage the significant differences in the physicochemical properties of diethylamine and this compound. The principal methods include:

  • Acidic Wash (Liquid-Liquid Extraction): This is the most common and highly recommended method. It exploits the basicity of diethylamine.

  • High Vacuum Evaporation/Distillation: This method is effective for removing large quantities of the volatile amine based on its low boiling point.

  • Flash Column Chromatography: This technique is used for achieving the highest level of purity, particularly for small-scale preparations or when other methods are insufficient.

Q3: How do I select the most appropriate purification method for my experiment?

A3: Your choice of method depends on the scale of your reaction, the amount of excess diethylamine used, and the required final purity. The decision tree below provides a general guideline.

G start Reaction Work-up Start is_excess_large Is there a large excess of diethylamine (>2 eq.)? start->is_excess_large evaporation 1. Rotary Evaporation (High Vacuum) is_excess_large->evaporation Yes extraction 2. Acidic Wash (Liquid-Liquid Extraction) is_excess_large->extraction No evaporation->extraction is_purity_sufficient Is purity sufficient (by TLC/¹H NMR)? extraction->is_purity_sufficient chromatography 3. Flash Column Chromatography is_purity_sufficient->chromatography No end Pure Product is_purity_sufficient->end Yes chromatography->end

Caption: Purification Method Selection Guide.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step protocols for the most effective purification techniques.

Method 1: Acidic Wash (Liquid-Liquid Extraction)

Principle of Operation: This method is based on the fundamental principles of acid-base chemistry. Diethylamine is a basic compound (pKa of the conjugate acid is ~11) and is readily protonated by a dilute acid to form a water-soluble salt, diethylammonium chloride.[1][2] The target amide, this compound, is neutral and remains in the organic phase, allowing for a clean separation.

Data Overview: Physicochemical Properties

PropertyDiethylamineThis compoundRationale for Separation
Molar Mass 73.14 g/mol [1]207.27 g/mol [3]-
Boiling Point ~55 °C[1][4]Substantially higher (e.g., related N,N-diethylbenzamide is 146-150 °C @ 20 mmHg)[5]Distillation is viable.
Solubility in Water Miscible[1]Expected to be immiscible/poorly soluble[6]Supports aqueous extraction.
Basicity (pKa of Conjugate Acid) ~11.0[1][2]Neutral (Amide)Key to acidic wash separation.
Solubility of Protonated Form Diethylammonium chloride is highly soluble in water[7][8]N/AEnables selective removal into the aqueous phase.

Experimental Protocol

  • Solvent Addition: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. These solvents are preferred for their ease of removal later.[9]

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (1 x 50 mL for a ~1 g scale reaction) to remove any water-soluble byproducts from the amide synthesis.[10][11]

  • Acidic Extraction: Wash the organic layer sequentially with 1 M aqueous hydrochloric acid (HCl).[12][13] Perform this wash 2-3 times. The protonated diethylamine will partition into the aqueous (bottom) layer.[9][14]

    • Expert Tip: Use of a dilute acid is crucial. While amides are generally stable, harsh acidic conditions (concentrated acid, prolonged heating) can lead to hydrolysis.[15][16][17] Washing with 1 M HCl at room temperature is a standard and safe procedure.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and aids in breaking up any emulsions that may have formed.[9]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purity Verification: Assess the purity of the product by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The characteristic signals for the ethyl groups of diethylamine will be absent in a clean product.

G cluster_workflow Acidic Wash Workflow cluster_chemistry Chemical Transformation A 1. Dilute Reaction Mixture in Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Wash with 1M HCl (aq) (Repeat 2-3x) B->C D 4. Wash with sat. NaHCO₃ (aq) C->D Amine_org R₂NH (in Organic Layer) C->Amine_org E 5. Wash with Brine D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Filter and Concentrate (Rotary Evaporator) F->G H 8. Verify Purity (TLC, NMR) G->H Amine_aq R₂NH₂⁺Cl⁻ (in Aqueous Layer) Amine_org->Amine_aq + HCl (aq)

Caption: Liquid-Liquid Extraction Workflow.

Troubleshooting:

  • Emulsion Formation: If an emulsion (a stable mixture of organic and aqueous layers) forms, adding brine can help to break it up. Alternatively, allowing the funnel to stand for a longer period or gentle swirling can resolve the issue.

  • Incomplete Amine Removal: If analytical data shows residual diethylamine, repeat the 1 M HCl wash. Ensure thorough mixing during the extraction process to maximize partitioning.

Method 2: High Vacuum Evaporation

Principle of Operation: This method leverages the large difference in boiling points between diethylamine (~55 °C) and the high-boiling amide product.[1][4] It is particularly useful when diethylamine has been used as both a reagent and a solvent, resulting in a large excess.

Experimental Protocol:

  • Initial Setup: Place the crude reaction mixture in a round-bottom flask appropriately sized for your volume.

  • Evaporation: Connect the flask to a rotary evaporator equipped with a high-vacuum pump.

  • Gentle Heating: Gently warm the flask in a water bath (30-40 °C) to increase the vapor pressure of the diethylamine.[18]

  • Completion: Continue evaporation until the solvent is fully removed. The remaining material should be your crude amide product.

  • Further Purification: This method will remove the bulk of the diethylamine but may leave trace amounts. It is almost always followed by an acidic wash (Method 1) to ensure complete removal.

Method 3: Flash Column Chromatography

Principle of Operation: This is a preparative purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. While effective, it is often more resource-intensive than extraction.

Expert Insight: Direct chromatography of crude reaction mixtures containing basic amines on standard silica gel can be problematic, leading to peak tailing and poor separation due to the acidic nature of silica.[19]

  • Recommendation: It is highly advisable to perform an acidic wash (Method 1) before attempting column chromatography. This removes the problematic basic impurity, leading to a much cleaner and more efficient chromatographic separation.

  • Solvent System: A typical mobile phase for a moderately polar compound like this compound would be a gradient of ethyl acetate in hexanes.

References

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]

  • Not Voodoo. Workup for Removing Amines. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Wikipedia. Diethylamine. [Link]

  • PubChem, National Institutes of Health. Diethylamine. [Link]

  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Chemguide. The hydrolysis of amides. [Link]

  • ResearchGate. A New Method for the Synthesis of N, N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent. [Link]

  • PubChem, National Institutes of Health. N,N-Diethyl-2-hydroxy-3-methoxybenzamide. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

  • Carl ROTH. Safety Data Sheet: Diethylamine. [Link]

  • Quora. Why are acid amides not easily hydrolysed?. [Link]

  • MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]

  • ChemBK. Diethylammonium chloride. [Link]

  • MDPI. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. [Link]

Sources

preventing hydrolysis of N,N-diethyl-2-methoxybenzamide during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-diethyl-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound, with a specific focus on preventing its hydrolysis during experimental workups. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis?

A1: Generally, amides are relatively stable functional groups, significantly more so than esters. This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond and makes the carbonyl carbon less electrophilic. However, the amide bond in this compound can undergo hydrolysis under both acidic and basic conditions, particularly with elevated temperatures. The hydrolysis products are 2-methoxybenzoic acid and diethylamine.

The presence of the methoxy group at the ortho position can influence the rate of hydrolysis through a combination of electronic and steric factors, often referred to as the "ortho effect".[1] While the methoxy group is electron-donating by resonance, which can slightly decrease the electrophilicity of the carbonyl carbon, the ortho effect can lead to unpredictable reactivity compared to its meta and para isomers.

Q2: What are the primary factors that promote the hydrolysis of this compound during a workup?

A2: The two most significant factors that can lead to unwanted hydrolysis of your compound during a workup are pH and temperature .

  • Extreme pH: Both strongly acidic (pH < 3) and strongly basic (pH > 11) conditions will catalyze the hydrolysis of the amide bond.

  • Elevated Temperatures: The rate of hydrolysis, like most chemical reactions, increases with temperature. Performing extractions or washes at room temperature or higher for extended periods can lead to product loss.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This section provides detailed troubleshooting for common issues encountered during the workup of reactions involving this compound.

Scenario 1: My reaction was performed under acidic conditions, and I'm seeing byproducts that correspond to the hydrolyzed amide.

Root Cause Analysis:

Exposure of this compound to a strong acid during the reaction or the subsequent aqueous workup is the likely cause of hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.

Visualizing the Problem: Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis Amide This compound Protonated_Amide Protonated Amide (O-protonated) Amide->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Protonated_Amine_Intermediate Protonated Amine Intermediate Tetrahedral_Intermediate->Protonated_Amine_Intermediate Proton Transfer Carboxylic_Acid 2-Methoxybenzoic Acid Protonated_Amine_Intermediate->Carboxylic_Acid - Diethylamine Diethylamine Diethylamine

Caption: Acid-catalyzed hydrolysis of this compound.

Preventative Measures and Protocols:

To neutralize the acidic reaction mixture and extract your product without causing hydrolysis, it is crucial to use a mild base and maintain a low temperature.

Recommended Workup Protocol (Post-Acidic Reaction):

  • Cooling: Before beginning the workup, cool the reaction mixture to 0-5 °C in an ice bath. This will significantly slow the rate of any potential hydrolysis.

  • Quenching/Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the chilled reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH between 7.0 and 8.0. Avoid overshooting into a strongly basic regime.

  • Extraction: Once neutralized, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly and efficiently.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

Reagent for NeutralizationRecommendationRationale
Saturated Sodium Bicarbonate (NaHCO₃) Highly Recommended A weak base that effectively neutralizes strong acids without causing a significant increase in pH, minimizing the risk of base-catalyzed hydrolysis.
Dilute Sodium Carbonate (Na₂CO₃) Use with Caution A stronger base than sodium bicarbonate. Can be used for neutralizing stronger acids but must be added carefully to avoid a large increase in pH.
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Not Recommended Strong bases that will significantly accelerate amide hydrolysis, leading to substantial product loss.
Scenario 2: I've performed a reaction under basic conditions and am observing hydrolysis of my amide.

Root Cause Analysis:

Exposure to strong bases during the reaction or workup can also lead to hydrolysis. Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. While generally slower than acid-catalyzed hydrolysis for tertiary amides, it can still be a significant issue, especially at elevated temperatures.

Visualizing the Problem: Base-Catalyzed Hydrolysis

Base_Catalyzed_Hydrolysis Amide This compound Tetrahedral_Intermediate Tetrahedral Intermediate (Anionic) Amide->Tetrahedral_Intermediate + OH⁻ Carboxylate 2-Methoxybenzoate Tetrahedral_Intermediate->Carboxylate - Diethylamine Diethylamine Diethylamine

Caption: Base-catalyzed hydrolysis of this compound.

Preventative Measures and Protocols:

To neutralize a basic reaction mixture, a mild acid should be employed, again with careful temperature control.

Recommended Workup Protocol (Post-Basic Reaction):

  • Cooling: As with acidic workups, cool the reaction mixture to 0-5 °C in an ice bath.

  • Neutralization: Slowly add a dilute aqueous solution of a mild acid, such as 1 M citric acid or saturated ammonium chloride (NH₄Cl), to the chilled reaction mixture with vigorous stirring. Adjust the pH to approximately 7.0.

  • Extraction: Proceed with the extraction using an appropriate organic solvent.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure at a low temperature.

Reagent for NeutralizationRecommendationRationale
1 M Citric Acid Highly Recommended A weak organic acid that can effectively neutralize common organic and inorganic bases without creating a strongly acidic environment.
Saturated Ammonium Chloride (NH₄Cl) Recommended A mildly acidic salt solution that provides a buffered and gentle neutralization.
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) Use with Extreme Caution Strong acids that can easily lead to an overly acidic environment, promoting acid-catalyzed hydrolysis if added in excess.

Advanced Strategies for Highly Sensitive Systems

For reactions where this compound is particularly prone to hydrolysis, or for achieving the highest possible purity, consider the following advanced workup strategies.

Buffered Aqueous Washes

Instead of using strong acids or bases for washing, employ buffered solutions to maintain the pH within a safe range (ideally pH 7-8). A phosphate buffer at pH 7.4 is an excellent choice for washing the organic layer to remove water-soluble impurities without risking hydrolysis.

Non-Aqueous Workup

In some cases, it may be possible to avoid an aqueous workup altogether. This is particularly useful if the impurities in your reaction mixture are amenable to removal by other means. One such method is to use solid-phase extraction (SPE) with silica gel or other resins to purify the product directly from the reaction mixture.[2][3]

Workflow for Non-Aqueous Workup Decision Making

Non_Aqueous_Workup_Decision Start Reaction Complete Check_Impurities Are impurities soluble in a non-aqueous solvent? Start->Check_Impurities Aqueous_Workup Proceed with Mild Aqueous Workup Check_Impurities->Aqueous_Workup No Non_Aqueous_Workup Consider Non-Aqueous Workup (e.g., SPE, Filtration) Check_Impurities->Non_Aqueous_Workup Yes

Caption: Decision workflow for choosing a workup strategy.

References

  • Bruyneel, W., et al. "Kinetics of Hydrolysis of Hydroxy and Methoxy Derivatives of N-Benzylidene-2-aminopropane." Semantic Scholar.
  • Ortho Effect. (n.d.). BYJU'S.
  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
  • Solvent-Free α‑Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N‑Heterocyclic Carbene−Palladium Complex (SIPr)Ph2Pd(cin)Cl. (2026, February 2). American Chemical Society.
  • Mild Reductive Functionalization of Amides into N‐Sulfonylformamidines. (n.d.).
  • Review of hydrogen ortho–para conversion: experimental data and reaction kinetics. (2024, August 30). SpringerLink.
  • ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange.
  • Structural Diversification of 14-Membered Macrolides by Chemoenzymatic Synthesis. (2025, December 5). American Chemical Society.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018, February 5).
  • Park, J.-K., et al. (2003). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. kchem.org.
  • Phospholipid-Based Delivery System Optimizes the Solubility and Systemic Exposure of Palmitoylethanolamide and Supports Clinical Benefits in Chronic Neurop
  • N,N-diethyl-4-methoxybenzamide. (2025, May 20). ChemSynthesis.
  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. (n.d.).
  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
  • Ortho Effect. (n.d.). BYJU'S.
  • Out of the amine group and the hydroxy group which is more ortho para directing and how? (2017, February 26). Quora.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • 2-Methoxybenzamide. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • N,N-Diethyl-2-hydroxy-3-methoxybenzamide. (n.d.). PubChem.
  • Kinetics of Hydrolysis of Hydroxy and Methoxy Derivatives of N-Benzylidene-2-aminopropane. (n.d.). Semantic Scholar.

Sources

Technical Support Center: Green Synthesis of N,N-diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

User ID: Guest Researcher Ticket Subject: Green Chemistry Protocol & Troubleshooting for o-Anisic Acid Amidation Status: Open Responder: Senior Application Scientist, Green Chemistry Division

Executive Summary: The "Ortho" Challenge

Welcome to the technical support hub. You are attempting to synthesize N,N-diethyl-2-methoxybenzamide .

Technical Alert: This is not a standard amide coupling. The 2-methoxy (ortho) substituent creates significant steric hindrance around the carboxylic acid carbon. Standard thermal dehydration methods often fail or proceed with glacial kinetics because the ortho-group blocks the nucleophilic attack of the diethylamine.

To adhere to Green Chemistry Principles (minimizing atom waste and toxicity), we recommend two specific protocols. Method A is the "Greenest" (Direct Amidation), while Method B is the "High Reliability" Green Alternative (CDI Activation).

Recommended Protocols

Method A: Direct Catalytic Amidation (The "Greenest" Route)

Best for: High atom economy, avoiding coupling reagents.

The Logic: We use a boronic acid catalyst to form a temporary "mixed anhydride," making the acid more electrophilic without generating stoichiometric waste.

  • Critical Adjustment: Standard Boric Acid (

    
    ) may be too slow due to the ortho-effect. We recommend 2-Chlorophenylboronic acid  if available, as the ortho-chloro group on the catalyst prevents the amine from "poisoning" the boron center [1].
    

Protocol:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, add:

    • 2-Methoxybenzoic acid (1.0 equiv)

    • Diethylamine (1.2 equiv)

    • Catalyst: 2-Chlorophenylboronic acid (5-10 mol%) OR Boric Acid (10-20 mol% - slower)

    • Solvent: Anisole (Green, high bp) or Toluene.

  • Reflux: Heat to reflux (approx. 110-140°C). Vigorous reflux is required to drive water into the trap.

  • Monitor: Run for 12-24 hours. Monitor via TLC/HPLC.

  • Workup: Cool to RT. Wash organic layer with 1M NaOH (removes unreacted acid) and 1M HCl (removes unreacted amine). Evaporate solvent.

Method B: CDI Activation (The "Reliable" Green Route)

Best for: Stubborn substrates where direct amidation stalls.

The Logic: 1,1'-Carbonyldiimidazole (CDI) activates the acid into a reactive acyl imidazole.[1][2] While less atom-efficient than Method A, CDI is far less toxic than Thionyl Chloride (


) and produces only 

and imidazole (water-soluble) as byproducts [2].

Protocol:

  • Activation: Dissolve 2-methoxybenzoic acid (1.0 equiv) in 2-MeTHF (Green solvent replacement for DCM). Add CDI (1.1 equiv) slowly.

    • Observation: Gas evolution (

      
      ) indicates activation. Stir at RT for 1 hour.
      
  • Addition: Add Diethylamine (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours.

  • Workup: Wash with water (removes imidazole). Evaporate 2-MeTHF.

Comparative Data Analysis

FeatureMethod A: Boron CatalysisMethod B: CDI Activation
Atom Economy High (Only

byproduct)
Moderate (Produces Imidazole +

)
Reaction Time Slow (12-48 h)Fast (4-8 h)
Steric Tolerance Low (Requires high heat)High (Active intermediate is smaller)
Green Metric ExcellentGood
Primary Risk Incomplete conversionMoisture sensitivity during setup

Troubleshooting Guide (FAQ)

Category 1: Reaction Initiation & Kinetics

Q: I am using Method A (Boric Acid), but the reaction seems stalled at 10% conversion after 6 hours. Why? A: This is the "Ortho-Effect." The methoxy group physically blocks the approach of the amine.

  • Fix 1 (Thermodynamic): Ensure you are at a rolling reflux . If using Toluene (bp 110°C), switch to Anisole (bp 154°C) or Xylene to increase kinetic energy.

  • Fix 2 (Chemical): Switch catalysts. 2-Chlorophenylboronic acid is electronically tuned to handle sterically hindered acids better than simple boric acid [3].

  • Fix 3 (Water): Check your Dean-Stark trap. If water isn't leaving, the equilibrium pushes back to the starting materials. Add 4Å Molecular Sieves to the trap arm.

Q: In Method B (CDI), I didn't see any bubbles (


) when adding CDI. 
A:  Your CDI may be hydrolyzed. CDI reacts instantly with atmospheric moisture to form imidazole and 

.
  • Test: Add a pinch of CDI to water. If it doesn't fizz violently, your reagent is dead. Use a fresh bottle stored under inert gas.

Category 2: Isolation & Purity[1][3]

Q: My product oil has a yellow tint. How do I remove it without chromatography? A: The yellow color is often trace oxidized amines or imidazole impurities.

  • Green Purification: Dissolve the crude oil in Ethyl Acetate. Wash strictly in this order:

    • 1M HCl (Removes diethylamine and imidazole).

    • Sat.

      
        (Removes unreacted 2-methoxybenzoic acid).
      
    • Brine (Dries the organic layer).

    • Tip: If using Method A, the Boric acid catalyst is water-soluble and will wash out in the aqueous layers.

Q: Can I use water as the solvent? A: Not for this specific synthesis.

  • Reason: Direct amidation is a dehydration reaction (

    
    ). Adding water as a solvent pushes the equilibrium 100% to the left (starting materials). You must use a hydrophobic solvent (Toluene, 2-MeTHF, Anisole) to separate the water generated.
    

Visualizing the Mechanism

Diagram 1: The Boron-Catalyzed "Green" Cycle

Caption: The catalytic cycle showing how the boronic acid forms a mixed anhydride (Active Species) to overcome the poor electrophilicity of the carboxylic acid.

BoronCatalysis Start 2-Methoxybenzoic Acid + Catalyst Intermediate1 Mixed Anhydride Formation (Active Species) Start->Intermediate1 - H2O (Removed via Dean-Stark) AmineAttack Diethylamine Attack (Rate Limiting Step) Intermediate1->AmineAttack + Diethylamine Transition Tetrahedral Intermediate AmineAttack->Transition Product This compound + Water Transition->Product CatalystRegen Catalyst Regeneration Product->CatalystRegen Catalyst Release CatalystRegen->Start Recycle

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to resolve low yield issues based on reaction observations.

Troubleshooting Issue Issue: Low Yield / No Reaction CheckWater Is water collecting in trap? Issue->CheckWater Method A CheckReagent Check CDI Quality Issue->CheckReagent Method B CheckTemp Is Reflux Vigorous? CheckWater->CheckTemp Yes, but slow Action1 Add Molecular Sieves Check Trap Seal CheckWater->Action1 No Action2 Switch Solvent (Toluene -> Anisole) CheckTemp->Action2 No Action3 Switch to Method B (CDI Activation) CheckTemp->Action3 Yes, still stalled CheckReagent->Action3 No Fizz in Water

References

  • Marcelli, T. (2019). Mechanistic Insights into Boron-Catalyzed Direct Amidation Reactions. Chemical Communications. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Gernigon, N., et al. (2012). Optimization of ortho-Iodoarylboronic Acid Catalysts for Direct Amidation. Journal of Organic Chemistry. Available at: [Link]

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry. Available at: [Link]

Sources

catalytic methods for N,N-diethyl-2-methoxybenzamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Synthesis of N,N-Diethyl-2-methoxybenzamide

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Catalytic Protocols for Sterically Hindered Benzamides

User Guide Overview

Welcome to the Technical Support Center. You are likely attempting to synthesize This compound (a structural analog of eticlopride intermediates and salicylamide drugs).

The Core Challenge: Your substrate, 2-methoxybenzoic acid (o-anisic acid), presents a "perfect storm" of difficulty for standard catalysis:

  • Steric Hindrance: The ortho-methoxy group physically blocks the carbonyl attack vector.

  • Electronic Deactivation: The methoxy group is an electron donor by resonance, reducing the electrophilicity of the carbonyl carbon.

  • Chelation Risks: The ortho-oxygen can chelate metal catalysts, potentially poisoning them.

This guide covers two validated catalytic workflows to overcome these barriers.

Module 1: Boron-Catalyzed Direct Amidation (Green Chemistry Route)

Methodology: Direct condensation of 2-methoxybenzoic acid and diethylamine using Boric Acid or Arylboronic Acid catalysts. Best For: Scale-up, avoiding toxic CO gas, and "green" process requirements.

Standard Operating Procedure (SOP-B1)
ParameterSpecification
Catalyst 2-Iodophenylboronic acid (10 mol%) (Preferred) or Boric Acid (20 mol%)
Solvent Toluene or Xylene (Anhydrous)
Temperature Reflux (110°C - 140°C)
Water Removal MANDATORY: Dean-Stark trap or activated 4Å Molecular Sieves
Stoichiometry Acid (1.0 equiv) : Amine (1.2 - 1.5 equiv)
Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Thermodynamic Equilibrium / Water Poisoning.

  • Root Cause: The reaction

    
     is an equilibrium. Boron catalysts are inhibited by water, forming inactive borate hydrates.
    
  • Solution:

    • Check the Trap: Ensure the Dean-Stark trap is actively collecting water and the solvent is refluxing vigorously.

    • Sieve Activation: If using molecular sieves, were they flame-dried immediately before use? Commercial "activated" sieves often absorb atmospheric moisture during storage.

    • Amine Loss: Diethylamine (b.p. 55°C) is volatile. If you reflux toluene (110°C) without a highly efficient condenser, you are losing your nucleophile. Add 0.5 equiv extra diethylamine after 4 hours.

Q2: My catalyst is subliming into the condenser.

  • Diagnosis: Sublimation of Boric Acid/Boronic Acid.

  • Root Cause: Boronic acids are volatile under steam-distillation conditions (azeotropic reflux).

  • Solution: Switch to a less volatile, "heavy" catalyst like 9-anthraceneboronic acid or use the 2-iodophenylboronic acid , which has higher mass and better solubility than boric acid.

Q3: Why is the ortho-methoxy yield lower than para-methoxy?

  • Mechanism Insight: The mechanism requires the formation of an acyloxyboron intermediate (mixed anhydride). The ortho-substituent twists the carboxyl group out of planarity and blocks the approach of the amine.

  • Fix: Increase catalyst loading to 20 mol% and switch solvent to o-xylene (b.p. 144°C) to drive the kinetics thermally.

Mechanistic Visualization (Boron Cycle)

BoronCatalysis Cat Boronic Acid (Active Catalyst) Anhydride Acyloxyboron Intermediate Cat->Anhydride + Acid - H2O Water H2O (Must be removed) Cat->Water Inhibition if accumulated Acid 2-Methoxybenzoic Acid Acid->Anhydride Transition Amine Attack (Rate Limiting) Anhydride->Transition + Amine Amine Diethylamine Amine->Transition Transition->Cat Regeneration Product This compound Transition->Product Collapse

Caption: Figure 1.[1][2] Boronic acid catalytic cycle. Note that water removal is critical to prevent the reversible hydrolysis of the Acyloxyboron intermediate back to the starting acid.

Module 2: Pd-Catalyzed Aminocarbonylation (The Industrial Route)

Methodology: Carbonylation of 2-bromoanisole (or 2-iodoanisole) with CO gas (or surrogate) and diethylamine. Best For: High yields, difficult substrates where direct amidation fails.

Standard Operating Procedure (SOP-Pd1)
ParameterSpecification
Substrate 2-Bromoanisole
Catalyst Pd(OAc)₂ (1-3 mol%)
Ligand Xantphos (Preferred) or dppf (1.5 - 2 equiv relative to Pd)
CO Source CO Balloon (1 atm) OR Mo(CO)₆ (Solid surrogate)
Base Triethylamine or DBU (3.0 equiv)
Solvent 1,4-Dioxane or Toluene at 80°C - 100°C
Troubleshooting & FAQs

Q1: The reaction turns black immediately and yield is <10%.

  • Diagnosis: "Pd-Black" Precipitation.

  • Root Cause: The active Pd(0) species is unstable and aggregating because the ligand concentration is too low or the CO pressure is insufficient to stabilize the complex.

  • Solution:

    • Ligand Check: Use a bidentate ligand like Xantphos . It has a wide bite angle that stabilizes the Pd center during the reductive elimination step.

    • CO Saturation: If using a balloon, ensure the solvent is thoroughly degassed (sparged with Argon) before introducing CO. Oxygen kills the catalyst.

Q2: I don't have a high-pressure reactor. Can I do this safely?

  • Solution: Yes. Use a CO Surrogate method.

    • Protocol: Use Molybdenum Hexacarbonyl [Mo(CO)₆] (0.5 equiv) with DBU in a sealed tube. Mo(CO)₆ releases CO slowly upon heating, maintaining a safe internal pressure while keeping the Pd active.

    • Alternative: Use Chloroform (CHCl₃) + KOH. This generates dichlorocarbene which hydrolyzes to CO in situ. (Requires vigorous stirring).

Q3: Low selectivity; I see unreacted bromide.

  • Diagnosis: Oxidative Addition failure.

  • Reason: The ortho-methoxy group makes the C-Br bond more electron-rich and sterically crowded, slowing down the oxidative addition of Pd(0).

  • Fix: Switch from 2-bromoanisole to 2-iodoanisole . The C-I bond is weaker and undergoes oxidative addition much faster.

Decision Tree: Low Yield Troubleshooting

Troubleshooting Start Problem: Low Yield (<40%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Remaining) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No Pd_Black Is solution black? SM_Yes->Pd_Black Temp Check Temperature & Catalyst Life AddLigand Action: Increase Ligand/Pd Ratio or Switch to Xantphos Pd_Black->AddLigand Yes IncreaseTemp Action: Increase Temp or Switch to Iodide Pd_Black->IncreaseTemp No (Solution Orange/Red) Byproducts Check Byproducts SM_No->Byproducts Dehalogenation Product is Anisole (Hydrodehalogenation)? Byproducts->Dehalogenation DrySolvent Action: Solvent not anhydrous. Use fresh dry solvent. Dehalogenation->DrySolvent Yes

Caption: Figure 2. Diagnostic logic for Pd-catalyzed aminocarbonylation failures.

Module 3: Isolation & Purification

Critical Step: The amide product is likely an oil or low-melting solid. Proper isolation is key to removing the excess amine and catalyst.

  • Quench: Dilute reaction mixture with Ethyl Acetate.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl .

    • Why? This converts unreacted diethylamine into water-soluble diethylammonium chloride, removing it from the organic phase.

  • Base Wash: Wash with Saturated NaHCO₃ .

    • Why? This removes unreacted 2-methoxybenzoic acid (if using Method 1) or boronic acid residues (which form water-soluble borates at high pH).

  • Drying: Dry over MgSO₄ and concentrate.

  • Purification: If necessary, flash chromatography (Hexane:EtOAc 80:20).

References

  • Tang, P. (2005). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262. Link

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids". The Journal of Organic Chemistry, 77(19), 8386–8400. Link

  • Brennführer, A., Neumann, H., & Beller, M. (2009). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds". Angewandte Chemie International Edition, 48(23), 4114–4133. Link

  • Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). "Amide Synthesis from Alcohols and Amines by the Extrusion of Hydrogen". Journal of the American Chemical Society, 130(52), 17672–17673. Link

Sources

resolving NMR signal overlap in N,N-diethyl-2-methoxybenzamide mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Signal Overlap in N,N-diethyl-2-methoxybenzamide Mixtures Ticket ID: NMR-RES-402 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering spectral complexity due to restricted amide rotation (rotamers) or matrix overlap in your reaction mixture. This compound presents a classic NMR challenge: the partial double-bond character of the amide C-N bond renders the two ethyl groups non-equivalent at room temperature. This creates "ghost" peaks often mistaken for impurities. Furthermore, the ortho-methoxy substituent increases steric hindrance, locking these conformations more tightly than in para-substituted analogs.

This guide provides a self-validating workflow to distinguish rotamers from impurities and resolve signal overlaps using Variable Temperature (VT) NMR, Solvent Titration (ASIS), and Pure Shift spectroscopy.

Module 1: The Rotamer Protocol (Is it an Impurity?)

The Symptom: You observe two sets of ethyl signals (two triplets, two quartets) or broadened baselines in the aliphatic region (


 ppm), suggesting a ~50:50 mixture of two compounds.

The Mechanism: The amide bond (


) exhibits significant double-bond character (

resonance contributor). In this compound, the ortho-methoxy group creates a rotational barrier (typically

kcal/mol). At 298 K (Room Temp), the exchange rate is slow on the NMR timescale, causing the cis and trans ethyl groups (relative to the carbonyl oxygen) to appear as distinct signals.
Diagnostic Experiment: Variable Temperature (VT) NMR

To confirm rotamers, you must accelerate the exchange rate to coalesce the signals.

Protocol:

  • Baseline Scan: Acquire a standard

    
     spectrum at 298 K in DMSO-
    
    
    
    (preferred over
    
    
    for high-temp stability).
  • Stepwise Heating: Increase probe temperature in 10 K increments (308 K, 318 K, 328 K).

  • Coalescence Point: At ~340–360 K, the two sets of ethyl signals should broaden and merge into a single set (one triplet, one quartet).

  • Validation: If the peaks merge, it is a single pure compound (Rotamers). If they remain distinct and sharp, you have a physical impurity.

RotamerLogic Start Start: Double Ethyl Signals Observed Step1 Perform VT-NMR (Heat to 350K) Start->Step1 Decision Do signals coalesce? Step1->Decision ResultA Confirmed: Rotamers (Single Compound) Decision->ResultA Yes (Merge) ResultB Confirmed: Impurity (Mixture) Decision->ResultB No (Stay Sharp)

Figure 1: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.

Module 2: Solvent Resolution Strategies (ASIS)

The Symptom: The aromatic protons (


 ppm) or the methoxy singlet (

ppm) overlap with starting materials (e.g., 2-methoxybenzoic acid) or byproducts.

The Mechanism: Aromatic Solvent Induced Shift (ASIS) utilizes the magnetic anisotropy of solvent molecules like Benzene-


. Benzene molecules tend to solvate the electron-deficient positive end of the amide dipole. This shielding cone effect causes significant upfield shifts for protons distinct from those in 

, often resolving overlaps.
Data Comparison: Solvent Shift Table

Typical shifts for this compound (approximate values)

Moiety

in

(ppm)

in

(ppm)
Resolution Benefit
Methoxy (

)
~3.85 (Singlet)~3.30 (Singlet)High: Moves away from impurity baselines.
Ethyl (

)
~3.2 & 3.5 (Broad/Dual)~2.9 & 3.1 (Sharper)Medium: Separation of rotameric quartets often improves.
Aromatic (

)
~7.3 (Multiplet)~7.0 (Multiplet)High: Unmasks overlaps with aromatic solvents/reactants.

Protocol:

  • Prepare a sample in

    
     (standard).
    
  • Prepare a second sample in

    
     (Benzene-
    
    
    
    ).
  • Overlay the spectra.[1] If

    
     is unavailable, Toluene-
    
    
    
    is a valid alternative.
  • Note: Do not use

    
     or Methanol-
    
    
    
    if you suspect hydrogen bonding interactions are broadening your peaks further.

Module 3: Advanced Deconvolution (Pure Shift & 2D)

The Symptom: Complex mixture (e.g., crude reaction) where multiplets overlap heavily, preventing accurate integration for yield calculation.

The Solution: Standard 1D NMR results in broad multiplets due to


-coupling (spin-spin splitting). Pure Shift NMR  (broadband homonuclear decoupling) collapses all multiplets into singlets, effectively improving resolution by a factor of 10 without increasing magnetic field strength.
Recommended Pulse Sequences
  • PSYCHE (Pure Shift Yielded by Chirp Excitation):

    • Best for: Quantitative analysis (qNMR) of mixtures.

    • Outcome: The two ethyl quartets collapse into two single lines. The aromatic multiplets collapse into four distinct singlets.

    • Advantage:[1][2][3][4] Easier to integrate the target molecule against an internal standard.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Best for: Mapping protons to their attached carbons.

    • Outcome: Spreads signals into the Carbon dimension (0-200 ppm), which has far greater dispersion than the Proton dimension.

    • Tip: Use Multiplicity-Edited HSQC to distinguish

      
       (negative phase, blue) from 
      
      
      
      (positive phase, red). This immediately identifies the diethyl amide
      
      
      groups from aromatic impurities.

MethodSelection Problem Define the Overlap Problem Type1 Multiplet Overlap (Quantitation needed) Problem->Type1 Type2 Structural Ambiguity (Unknown Impurity) Problem->Type2 Sol1 Run Pure Shift (PSYCHE) Collapse J-couplings Type1->Sol1 Sol2 Run 2D HSQC Spread to 13C dimension Type2->Sol2 Sol3 Run 2D NOESY Check spatial proximity Type2->Sol3 If stereochem unclear

Figure 2: Workflow for selecting advanced NMR experiments based on the specific analytical hurdle.

Troubleshooting & FAQ

Q: I see a broad hump under my ethyl signals. Is my shim poor? A: Likely not. In ortho-substituted benzamides, the rotation rate at room temperature is often in the "intermediate exchange" regime. This causes maximum line broadening.

  • Fix: Run the sample at 328 K (

    
    ). The peaks will sharpen significantly as they approach the fast exchange limit.
    

Q: Can I use


 exchange to clean up the spectrum? 
A:  No. This compound has no exchangeable protons (no 

or

). Adding

will only degrade resolution due to viscosity changes or emulsion formation.

Q: My integration of the ethyl group gives 3.8 protons instead of 4.0. Why? A: This is often due to


 relaxation differences. The ethyl protons in the restricted amide environment may have different relaxation times than your internal standard.
  • Fix: Increase your relaxation delay (

    
    ) to at least 
    
    
    
    (usually 15–20 seconds) for accurate qNMR.

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.

  • Aromatic Solvent Induced Shifts (ASIS): Laszlo, P. (1967). Solvent Effects and Nuclear Magnetic Resonance.[3][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.

  • Pure Shift NMR Methodology: Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.

  • Benchtop NMR Mixture Analysis: Grootveld, M., et al. (2019). Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures. Analyst, 144.

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectral Profiling of N,N-Diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N,N-Diethyl-2-methoxybenzamide is a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) . In drug discovery and agrochemical development, distinguishing between positional isomers (ortho- vs. meta-substitution) and functional group modifications (methoxy vs. methyl) is critical for validating Structure-Activity Relationships (SAR).

This guide provides a rigorous FTIR (Fourier Transform Infrared) spectroscopy comparison. Unlike simple identification, this protocol focuses on the differential spectral markers required to distinguish the 2-methoxy analog from DEET and its synthetic precursors (e.g., 2-methoxybenzoic acid).

Key Differentiators at a Glance
  • Functional Marker: The presence of the Aryl-Alkyl Ether (C-O-C) doublet in the fingerprint region.

  • Positional Marker: The shift in Amide I frequency due to steric inhibition of resonance (ortho-effect).

  • Substitution Pattern: Distinctive out-of-plane (OOP) C-H bending vibrations for 1,2-disubstitution.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following ATR-FTIR (Attenuated Total Reflectance) protocol is recommended. This workflow includes built-in quality checks.

Sample Preparation & Acquisition
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint splitting).

  • Scans: 32 scans (Routine) or 64 scans (High S/N).

  • Sample State: Neat liquid (oil) or low-melting solid.

Step-by-Step Methodology
  • Background Acquisition: Clean crystal with isopropanol. Collect air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Apply ~10-20 µL of this compound to the crystal.

  • Contact Optimization: Apply pressure until the largest peak (Amide I) reaches 0.5–0.8 Absorbance units. Warning: Do not over-compress if solid; avoid crystal damage.

  • Acquisition: Collect spectrum.

  • ATR Correction: Apply software-based ATR correction (if comparing to transmission libraries) to adjust for penetration depth frequency dependence.

Detailed Spectral Analysis & Comparison

This section dissects the spectrum into three critical zones, comparing the target molecule directly against DEET.

Zone 1: The High-Frequency Region (3100 – 2800 cm⁻¹)

Primary assignment: C-H Stretching

  • Aromatic C-H (3100–3000 cm⁻¹): Weak signals typical of the benzene ring. Both molecules exhibit this.[1][2]

  • Aliphatic C-H (2980–2850 cm⁻¹): Dominated by the N,N-diethyl ethyl groups. Strong antisymmetric and symmetric stretches (-CH₂-, -CH₃).

  • The Methoxy Marker (Target Specific):

    • This compound: Look for a distinct shoulder or weak band near 2835–2840 cm⁻¹ . This is the symmetric C-H stretch of the methoxy (-OCH3) group attached to the aromatic ring.

    • DEET: Absent. (Methyl group C-H bands overlap with the ethyl signals).

Zone 2: The Functional Core (1700 – 1500 cm⁻¹)

Primary assignment: Amide I, II, III & Aromatic Ring

FeatureThis compound (Target)DEET (Reference)Mechanistic Insight
Amide I (C=O) 1640 – 1655 cm⁻¹ 1633 cm⁻¹ Ortho-Effect: The 2-methoxy group creates steric hindrance, twisting the amide bond out of the benzene plane. This reduces conjugation, increasing the C=O double bond character and shifting the band to a higher wavenumber compared to the meta-substituted DEET.
Aromatic C=C ~1600 cm⁻¹ & 1580 cm⁻¹~1585 cm⁻¹The electron-donating methoxy group often intensifies the ring breathing modes (1600/1580 doublet) compared to the methyl group in DEET.
Zone 3: The Fingerprint Region (1300 – 700 cm⁻¹)

Primary assignment: Ether linkage & Substitution Pattern

This is the definitive region for identification.

  • The Ether "Twin Peaks" (Target Specific):

    • 1230 – 1250 cm⁻¹: Strong Asymmetric Ar-O-C stretch.

    • 1020 – 1050 cm⁻¹: Symmetric O-CH₃ stretch.

    • Note: These bands are absent in DEET , making them the primary "Go/No-Go" QC markers.

  • Substitution Pattern (OOP Bending):

    • Target (Ortho/1,2-disubstituted): Single strong band typically near 750 cm⁻¹ .

    • DEET (Meta/1,3-disubstituted): Three bands (690, 780, 880 cm⁻¹) or a specific "3-finger" pattern. The 750 cm⁻¹ band in the target is a clear differentiator from the meta-pattern.

Comparative Data Summary

The following table synthesizes the critical absorption bands for rapid reference.

Functional GroupVibration ModeTarget: 2-Methoxy Analog (cm⁻¹)Reference: DEET (cm⁻¹)Precursor: 2-Methoxybenzoic Acid (cm⁻¹)
O-H StretchAbsent AbsentBroad 3300–2500 (Diagnostic of precursor)
C-H (Ar-O-Me) Sym. Stretch~2835 (Weak) Absent~2840
C=O (Amide/Acid) Stretch1640–1655 16331680–1700 (Acid C=O)
C-O-C (Ether) Asym. Stretch1230–1250 (Strong) Absent1230–1250
Ar-H (OOP) Bending~750 (Ortho) ~690, 780 (Meta)~750

Decision Logic for Structural Verification

The following diagram illustrates the logical workflow for confirming the identity of this compound and ruling out common contaminants or isomers.

FTIR_Logic_Flow Start Unknown Sample Spectrum Check_OH Check 3300-2500 cm⁻¹ (Broad O-H Band?) Start->Check_OH Is_Precursor Result: Unreacted Precursor (2-Methoxybenzoic Acid) Check_OH->Is_Precursor Yes (Broad Band) Check_Ether Check 1230-1250 cm⁻¹ (Strong C-O-C Band?) Check_OH->Check_Ether No Is_DEET Result: DEET / Alkyl Analog (No Methoxy Group) Check_Ether->Is_DEET No (Band Absent) Check_Amide Check 1630-1660 cm⁻¹ (Amide I Position) Check_Ether->Check_Amide Yes (Band Present) Check_OOP Check 700-800 cm⁻¹ (OOP Bending Pattern) Check_Amide->Check_OOP Result_Ortho Result: this compound (Ortho Pattern confirmed) Check_OOP->Result_Ortho Single Band ~750 cm⁻¹ Result_Iso Result: Para/Meta Isomer (Check 800-850 cm⁻¹) Check_OOP->Result_Iso Two Bands / Other Pattern

Figure 1: Step-wise spectral decision tree for differentiating this compound from its precursors and DEET isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346975, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4284, DEET (N,N-Diethyl-3-methylbenzamide). Retrieved from [Link]

  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. (Standard reference for Amide/Ether assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of N,N-Diethyl-m-toluamide. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of N,N-Diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl-2-methoxybenzamide (CAS: 2439-55-6, MW: 207.27 Da) is a tertiary benzamide derivative often encountered in pharmaceutical synthesis as an intermediate or impurity in the production of substituted salicylamides (e.g., Eticlopride analogs).[1][2]

This guide compares the two dominant ionization modalities—Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) . While ESI provides the sensitivity required for pharmacokinetic (PK) assays, EI remains the gold standard for structural elucidation and isomer differentiation (specifically distinguishing the ortho-isomer from meta- or para- analogs via the "Ortho Effect").

Part 1: The Comparative Landscape

For researchers selecting an assay, the choice between EI and ESI depends on the analytical goal: Structural Confirmation vs. Quantification .

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Primary Utility Impurity profiling, Library matching (NIST), Isomer differentiation.PK studies, Trace quantification in biological matrices.
Ionization Type Hard Ionization (70 eV).Soft Ionization (Protonation).
Dominant Ion Fragment Ions (Acylium ion ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

135). Molecular ion (

) is often weak.
Protonated Molecule (

,

208).
Isomer Specificity High. Distinct "Ortho Effect" fragmentation pathways.Low. Isomers often yield identical product ions (requires chromatographic separation).
Sensitivity Moderate (ng range).High (pg range).

Part 2: Mechanistic Deep Dive & Fragmentation Pathways

Electron Impact (EI) Mechanism (Radical Driven)

In EI, the molecule forms a radical cation (


, 

207). The fragmentation is driven by the high internal energy imparted by the electron beam.
  • Alpha-Cleavage (Dominant): The amide bond is cleaved to release the stable diethylamino radical (

    
    ), generating the 2-methoxybenzoyl cation  (Acylium ion, 
    
    
    
    135). This is typically the base peak.
  • The "Ortho Effect" (Diagnostic): Unlike the para-isomer, the ortho-methoxy group is spatially proximal to the amide carbonyl. This allows for a specific rearrangement—often the elimination of neutral formaldehyde (

    
    ) or a methoxy radical interaction—that is sterically impossible for the para-isomer.
    
  • Secondary Fragmentation: The acylium ion (

    
     135) loses carbon monoxide (CO) to form the 2-methoxyphenyl cation  (
    
    
    
    107), which further fragments to the phenyl cation (
    
    
    77).
ESI-CID Mechanism (Charge Driven)

In ESI, the molecule is protonated, likely on the amide oxygen, forming


 (

208). Collision-Induced Dissociation (CID) drives fragmentation via charge migration.
  • Protonation:

    
     at 
    
    
    
    208.
  • Amide Hydrolysis-like Cleavage: The protonated amide undergoes inductive cleavage, expelling neutral diethylamine (

    
    ). This regenerates the same acylium ion (
    
    
    
    135) seen in EI, but via a different mechanism (heterolytic cleavage vs. homolytic).
  • Subsequent Loss:

    
     (Loss of CO) 
    
    
    
    (Loss of
    
    
    /Formaldehyde).
Visualization: Fragmentation Topology

Fragmentation M_EI EI Parent (Radical Cation) m/z 207 Acylium Acylium Ion (Base Peak) [C8H7O2]+ m/z 135 M_EI->Acylium - •NEt2 (72 Da) Alpha Cleavage M_ESI ESI Parent (Protonated) [M+H]+ m/z 208 M_ESI->Acylium - HNEt2 (73 Da) Inductive Cleavage PhenylCat Methoxyphenyl Cation [C7H7O]+ m/z 107 Acylium->PhenylCat - CO (28 Da) Benzene Phenyl Cation [C6H5]+ m/z 77 PhenylCat->Benzene - CH2O (30 Da) (Ortho Effect)

Caption: Comparative fragmentation topology showing convergence on the Acylium ion (


 135) from distinct ionization precursors.

Part 3: The "Ortho Effect" Advantage

For researchers dealing with synthesis impurities, distinguishing N,N-diethyl-2 -methoxybenzamide from its 3- (meta) or 4- (para) isomers is critical.

  • The Mechanism: The ortho-methoxy oxygen can participate in a 6-membered transition state with the amide functionality or the phenyl ring hydrogens.

  • Diagnostic Signal: In EI MS, the ortho isomer frequently exhibits a unique loss of 30 Da (Formaldehyde,

    
    )  or 31 Da (Methoxy radical)  directly from the intermediate ions, which is suppressed in the para isomer due to distance.
    
  • Practical Application: If your spectrum shows a significant ion at

    
     77 (Phenyl) derived from the 
    
    
    
    107 precursor, it strongly suggests the ortho isomer. The para isomer retains the methoxy group more strongly or fragments via methyl radical loss (
    
    
    15) rather than formaldehyde loss.

Part 4: Experimental Protocols

Protocol A: GC-MS (EI) for Impurity Profiling

Best for: Identification of synthesis byproducts and regioisomers.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range:

    
     40–350.
    
Protocol B: LC-MS/MS (ESI) for Quantitation

Best for: Biological samples (Plasma/Urine) and trace analysis.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

  • Gradient:

    • 0-0.5 min: 5% B.

    • 0.5-3.0 min: Linear ramp to 95% B.

    • 3.0-4.0 min: Hold 95% B.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Capillary Voltage: 3.5 kV.

    • Source Temp: 150°C.

    • Desolvation Temp: 400°C.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Collision Energy: 20-25 eV).
      
    • Qualifier:

      
       (Collision Energy: 35-40 eV).
      

Part 5: Data Summary

Fragment Ion

OriginRelative Abundance (Approx)
Precursor (ESI) 208

10-20% (depends on CE)
Precursor (EI) 207

< 5% (Weak)
Acylium Ion 135 Loss of

/

100% (Base Peak)
Methoxyphenyl 107Loss of CO from

135
40-60%
Phenyl 77Loss of

from

107
20-30%

References

  • NIST Mass Spectrometry Data Center. 2-Methoxybenzamide (and derivatives) Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • MassBank. Mass Spectrum of this compound (Record FIO00400). MassBank Consortium. Available at: [Link]

  • Barkow, A., et al. (1995). "Ortho Effects: A Mechanistic Study." European Journal of Mass Spectrometry.[1] (Discusses the mechanism of neutral losses in ortho-substituted aromatics). Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8] University Science Books. (Foundational text on amide fragmentation and ortho effects).

Sources

Comparative Repellency & Application Profile: N,N-Diethyl-2-methoxybenzamide vs. DEET

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between the industry gold standard, N,N-diethyl-3-methylbenzamide (DEET) , and its structural analog, N,N-diethyl-2-methoxybenzamide (DEMB) . While DEET remains the benchmark for topical repellency due to its broad-spectrum efficacy and extended protection time, DEMB has emerged as a critical candidate in controlled-release materials science , particularly for functionalized textiles.

Experimental data indicates that while DEET exhibits superior intrinsic repellency in direct topical application, DEMB demonstrates distinct advantages when encapsulated in silica sol-gel matrices, offering prolonged spatial repellency (>3 weeks on treated cotton) with potentially altered volatility profiles. This guide analyzes the physicochemical divergence, receptor interaction mechanisms, and experimental efficacy of both compounds.

Chemical & Physicochemical Profile

The core structural difference lies in the substituent on the benzene ring. DEET possesses a meta-methyl group, whereas DEMB possesses an ortho-methoxy group. This shift from a lipophilic, non-polar methyl group to a polar, electron-donating methoxy group at the sterically hindered ortho position fundamentally alters the molecule's interaction with both biological receptors and encapsulation matrices.

Table 1: Physicochemical Comparison
FeatureDEET (N,N-diethyl-3-methylbenzamide)DEMB (this compound)
CAS Number 134-62-351674-10-3
Molecular Weight 191.27 g/mol 207.27 g/mol
Substituent m-Methyl (-CH₃)o-Methoxy (-OCH₃)
LogP (Lipophilicity) ~2.18 (Moderate skin permeation)~1.6 - 1.9 (Predicted; Lower lipophilicity)
Boiling Point 288°CData Limited (Est. >290°C due to polarity)
Physical State Colorless to amber liquidViscous liquid / Solid at low temp
Primary Application Topical formulations (Sprays, Lotions)Textile impregnation, Sol-gel microcapsules
Structural Impact on Volatility

DEET's mechanism relies heavily on its vapor phase to confuse insect olfactory receptors. DEMB, with the methoxy group, introduces an oxygen atom capable of hydrogen bonding (as an acceptor), potentially reducing its vapor pressure compared to DEET. This makes DEMB less effective as a spatial repellent in its raw form but an excellent candidate for sustained-release systems where rapid evaporation is a liability.

Mechanistic Insight: Olfactory Receptor Interaction

Both compounds target the insect olfactory system, specifically interacting with Odorant Receptors (ORs) and the co-receptor Orco. However, the ortho substitution in DEMB introduces steric strain that may alter the amide bond rotation, a critical factor in binding affinity.

Diagram 1: Molecular Mechanism & Pharmacophore Interaction

G DEET DEET (m-Methyl) Volatility Vapor Phase Concentration DEET->Volatility High VP Binding Receptor Binding Affinity DEET->Binding Optimal Sterics DEMB DEMB (o-Methoxy) DEMB->Volatility Lower VP (H-Bonding) DEMB->Binding Steric Hindrance (Ortho effect) OR Odorant Receptor (AgOr / Orco) Volatility->OR Olfactory Detection Outcome Repellency Response OR->Outcome Binding->Outcome Signal Transduction

Caption: Comparative pathway of DEET and DEMB from volatilization to receptor interaction. DEMB's ortho-methoxy group influences both volatility and receptor binding conformation.

Experimental Efficacy Data

The efficacy of DEMB is best understood in the context of textile applications , where it has been successfully encapsulated to extend protection times, contrasting with DEET's short-term topical dominance.

Study Case: Sol-Gel Microencapsulation (Chan et al.)

In studies utilizing silica sol-gel microcapsules on cotton, DEMB demonstrated significant persistence.

  • Subject: Aedes aegypti (Yellow fever mosquito).

  • Method: Modified arm-in-cage / Textile exposure.

  • Formulation: DEMB encapsulated in SiO₂:PMMA (Polymethylmethacrylate) hybrid matrix.

Table 2: Comparative Efficacy Metrics
MetricDEET (Topical / Free Form) DEMB (Encapsulated on Cotton)
Immediate Repellency >99% (0-2 hours)>90% (Post-treatment)
Duration of Protection 4–8 hours (Concentration dependent)> 21 Days (Sustained Release)
Release Mechanism Rapid EvaporationDiffusion through Silica/Polymer Matrix
Wash Resistance Low (Re-application required)Moderate (Dependent on binder)

Analysis: DEET provides superior "knock-down" repellency for immediate use. However, DEMB's physicochemical properties allow it to be entrapped in sol-gel networks more effectively, releasing slowly over weeks. This suggests DEMB is not a replacement for topical DEET, but a superior active ingredient for vector-protective clothing .

Toxicology & Safety Profile

  • DEET: Well-documented safety profile but known for high skin permeation (penetrating the stratum corneum), which can lead to systemic distribution. Rare neurotoxicity is associated with high concentrations in children.

  • DEMB:

    • Skin Permeation: The presence of the methoxy group and higher molecular weight suggests lower lipophilicity compared to DEET, theoretically reducing passive diffusion across the lipid-rich stratum corneum.

    • Acute Toxicity: Data is limited compared to DEET. However, as a benzamide derivative, it shares metabolic pathways (hydrolysis to benzoic acid derivatives).

    • Irritation: In textile applications, the encapsulation further mitigates direct skin contact, improving the safety profile for prolonged wear.

Experimental Protocols

To validate these comparisons, the following protocols are recommended for researchers.

Protocol A: Synthesis of Silica Sol-Gel Microcapsules (for DEMB)

Grounding: Chan et al. (2009)

  • Precursor Preparation: Mix Tetraethoxysilane (TEOS) and Methyltrimethoxysilane (MTMOS) in a 1:1 molar ratio.

  • Hydrolysis: Add ethanol and 0.1 M HCl. Stir at 60°C for 2 hours to form the sol.

  • Loading: Dissolve This compound (DEMB) in the sol mixture (10% w/v).

  • Polymer Addition: Incorporate PMMA (dissolved in acetone) to modulate pore size.

  • Application: Pad-dry-cure the solution onto 100% cotton fabric. Cure at 120°C for 3 minutes.

  • Characterization: Use SEM to verify capsule formation and FTIR to confirm amide bond presence (1630 cm⁻¹).

Protocol B: Modified Arm-in-Cage Assay (Textile Evaluation)

Grounding: WHO Guidelines for Efficacy Testing

  • Mosquito Rearing: Rear Aedes aegypti (200 females, 5–7 days old, sucrose-starved for 12h) in a standard 40x40x40 cm cage.

  • Preparation: Cover the volunteer's forearm with the treated textile (DEMB) or control fabric (untreated). Wear a glove to protect the hand.

  • Exposure: Insert the arm into the cage for 3 minutes .

  • Data Collection: Count the number of landings and probes (biting attempts).

    • Note: Do not allow actual blood feeding to prevent pathogen transmission risk.

  • Calculation:

    
    
    Where 
    
    
    
    is the count on control fabric and
    
    
    is the count on treated fabric.
Diagram 2: Experimental Workflow (Sol-Gel Encapsulation)

Workflow cluster_synthesis Sol-Gel Synthesis cluster_app Textile Application cluster_test Bioassay TEOS Precursors (TEOS/MTMOS) Hydrolysis Acid Hydrolysis (HCl, 60°C) TEOS->Hydrolysis Loading Load DEMB (Active Agent) Hydrolysis->Loading Padding Pad-Dry-Cure (Cotton Substrate) Loading->Padding Curing Thermal Curing (120°C, 3 min) Padding->Curing Exposure Cage Exposure (Aedes aegypti) Curing->Exposure Data Calculate % Repellency Exposure->Data

Caption: Step-by-step workflow for synthesizing DEMB-loaded microcapsules and evaluating repellency.

Conclusion

This compound (DEMB) is not a direct replacement for DEET in liquid topical formulations due to potential volatility and potency differences arising from the ortho-methoxy substitution. However, it represents a superior candidate for functionalized textiles . Its chemical structure allows for efficient entrapment in silica-polymer matrices, providing sustained repellency (>90%) for weeks, a metric that topical DEET cannot achieve.

Recommendation: Researchers should prioritize DEMB for "smart textile" development and vector-control clothing, while retaining DEET for high-intensity, short-duration topical protection.

References

  • Chan, A. S., et al. (2009). Evaluation of silica sol-gel microcapsule for the controlled release of insect repellent, this compound, on cotton.[1][2][3] Philippine Journal of Science, 138(1), 13-21.[4][5][6] Link

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine, 347(1), 13-18. Link

  • Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): DEET. EPA Archives. Link

  • World Health Organization (WHO). (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N,N-diethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling N,N-diethyl-2-methoxybenzamide

Hazard Assessment: An Extrapolated Profile

Given the molecular structure of this compound, it is prudent to anticipate a hazard profile similar to that of other N,N-disubstituted benzamides. These compounds are known to be biologically active and can present several health risks.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1]

  • Neurological Effects: High-level exposure to analogous compounds like DEET has been associated with neurological symptoms.[3]

Hazard Classification (Inferred)CategoryGHS Hazard Statement (Anticipated)
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to PPE selection is critical. The following diagram outlines a decision-making workflow for ensuring adequate protection when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Emergency Preparedness Start Start: Handling This compound Assess_Task Assess Task: - Scale of work? - Potential for splash/aerosol? Start->Assess_Task Hand_Protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile) Assess_Task->Hand_Protection All Tasks Eye_Protection Eye Protection: Safety glasses with side shields or chemical goggles Assess_Task->Eye_Protection All Tasks Body_Protection Body Protection: Laboratory coat Assess_Task->Body_Protection All Tasks Respiratory_Protection Respiratory Protection: Work in a certified chemical fume hood Assess_Task->Respiratory_Protection High potential for aerosol generation or handling large quantities Emergency_Equipment Emergency Equipment: - Eyewash station - Safety shower - Spill kit Hand_Protection->Emergency_Equipment Eye_Protection->Emergency_Equipment Body_Protection->Emergency_Equipment Respiratory_Protection->Emergency_Equipment

Caption: PPE Selection Workflow for this compound

Operational Protocols: From Benchtop to Disposal

Adherence to standardized operational procedures is the cornerstone of laboratory safety. The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE as outlined in the workflow above.

    • Prepare a designated waste container for contaminated materials.

  • Execution:

    • Conduct all weighing and solution preparation within the chemical fume hood to mitigate inhalation exposure.[4]

    • Wear chemical-resistant gloves, ensuring they are inspected for integrity before use.[4]

    • Use a laboratory coat and safety glasses with side shields at all times.

    • Avoid direct contact with skin and eyes.[4] In case of accidental contact, follow the first aid measures outlined in Section 4.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Decontaminate all work surfaces and equipment. A 60-70% ethanol solution followed by soap and water can be effective for cleaning surfaces after a spill of a similar compound.[5]

    • Properly store the primary container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Spill Management
  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is significant, alert your institution's Environmental Health and Safety (EHS) department.

    • Remove all sources of ignition.[5]

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[1][2]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][5]

    • Clean the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by a thorough wash with soap and water.[5]

Disposal Plan
  • Waste Segregation:

    • Collect all waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, in a designated hazardous waste container.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name.

    • Store the waste container in a designated satellite accumulation area, awaiting pickup by your institution's EHS department.

  • Final Disposal:

    • Never dispose of this compound or its waste down the drain or in the general trash.[6]

    • The recommended method of disposal is incineration by a licensed hazardous waste management company.[6] All disposal must be in accordance with local, state, and federal regulations.[7]

Emergency Procedures: First Aid

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

References

  • ATSDR DEET (N,N-Diethyl-meta-Toluamide) ToxGuide. Agency for Toxic Substances and Disease Registry. [Link]

Sources

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Retrosynthesis Analysis

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N,N-diethyl-2-methoxybenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.